molecular formula C9H4ClFN2O3 B1464516 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione CAS No. 1249751-76-5

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

货号: B1464516
CAS 编号: 1249751-76-5
分子量: 242.59 g/mol
InChI 键: RFYLHOIPLWMXEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C9H4ClFN2O3 and its molecular weight is 242.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(4-chloro-3-fluorophenyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O3/c10-5-2-1-4(3-6(5)11)13-8(15)7(14)12-9(13)16/h1-3H,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYLHOIPLWMXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=O)NC2=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precision in Drug Discovery

In the landscape of modern drug development, the exploration of novel chemical entities with tailored properties is paramount. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds has become a cornerstone of medicinal chemistry. These elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by modulating factors such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on a molecule that exemplifies this design principle: 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. By providing a comprehensive technical overview, we aim to empower researchers to unlock the full therapeutic potential of this and related compounds.

Section 1: Core Molecular Architecture and Physicochemical Profile

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a heterocyclic compound featuring a central imidazolidine-2,4,5-trione ring, also known as a parabanic acid derivative.[3][4] This core is attached to a 4-chloro-3-fluorophenyl group. The interplay between the electron-withdrawing nature of the trione ring and the specific halogenation pattern on the phenyl moiety dictates the molecule's overall electronic and steric properties.

Structural and Physicochemical Data

A thorough understanding of the fundamental physicochemical properties is the bedrock of rational drug design. The following table summarizes key data for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Identifier Value
IUPAC Name 1-(4-chloro-3-fluorophenyl)imidazolidine-2,4,5-trione
CAS Number 1249751-76-5
Molecular Formula C₉H₄ClFN₂O₃
Molecular Weight 258.59 g/mol [5]
Canonical SMILES C1(=O)N(C(=O)C(=O)N1)C2=CC(=C(C=C2)Cl)F
InChI InChI=1S/C9H4ClFN2O3/c10-6-2-1-5(3-7(6)11)12-8(14)4(13)15-9(12)16

Section 2: Synthesis and Manufacturing Considerations

The synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione can be achieved through a reliable and scalable process. The general approach involves the reaction of a substituted urea with oxalyl chloride.[4]

Synthetic Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a validated synthetic route.

graphdot A 1-(4-Chloro-3-fluorophenyl)urea E Reaction Mixture A->E B Oxalyl Chloride B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione E->F Cyclization

Caption: Synthetic workflow for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Experimental Protocol:

  • Reactant Preparation: To a solution of 1-(4-chloro-3-fluorophenyl)urea (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (2.0 equivalents).

  • Reaction Initiation: Cool the mixture to 0°C and add oxalyl chloride (1.5 equivalents) dropwise with constant stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Section 3: Pharmacological Potential and Mechanistic Insights

The imidazolidine-2,4,5-trione scaffold is a known pharmacophore present in compounds with a diverse range of biological activities, including inhibition of enzymes such as soluble epoxide hydrolase and cholinesterases.[6][7][8][9] The specific halogenation pattern of the phenyl ring in the title compound is anticipated to significantly influence its target-binding profile and metabolic fate.

The Role of Halogenation in Bioactivity

The presence of both chlorine and fluorine on the phenyl ring is a key design feature. Fluorine's high electronegativity and small size can enhance binding affinity and metabolic stability.[2][10] Chlorine, being larger and more polarizable, can also contribute to binding interactions and modulate lipophilicity.[11][12] This dual halogenation can lead to a unique electronic and steric profile that may confer high potency and selectivity for specific biological targets. For instance, para-halogenation can block metabolic oxidation, potentially increasing the drug's half-life.[1]

Potential Therapeutic Targets and Applications

Given the known activities of related compounds, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione warrants investigation in several therapeutic areas:

  • Oncology: Derivatives of imidazolidine-2,4,5-triones have shown potential as anticancer agents by targeting enzymes involved in DNA repair.[4][13]

  • Neurodegenerative Diseases: The structural similarity to known cholinesterase inhibitors suggests potential applications in the treatment of diseases like Alzheimer's.[8][9]

  • Inflammatory Disorders: Inhibition of soluble epoxide hydrolase by related structures points to potential anti-inflammatory applications.[6][7]

Logical Flow for Target Validation and Mechanism of Action Studies

A systematic approach is crucial for elucidating the biological activity of this compound.

A In vitro Phenotypic Screening (e.g., cancer cell lines) B Target Identification (e.g., proteomics, affinity chromatography) A->B C In vitro Target-Based Assays (e.g., enzyme inhibition, receptor binding) B->C D Cell-Based Mechanistic Assays (e.g., signaling pathway analysis) C->D E In vivo Efficacy Studies (e.g., animal models of disease) D->E

Caption: A logical workflow for the biological evaluation of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Section 4: Conclusion and Future Perspectives

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a molecule of significant interest for drug discovery, combining a versatile pharmacophore with a strategic halogenation pattern. The synthetic route is well-defined, and the potential for diverse biological activities is high. Future research should focus on a comprehensive biological evaluation, including broad screening against various targets and in-depth mechanistic studies for any confirmed activities. The insights gained from such investigations will be invaluable for the development of the next generation of targeted therapeutics.

References

  • Zarghi, A., & Arfaei, S. (2011). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 21(23), 7063-7066.
  • Gora, J., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126908.
  • Krasikova, Y. S., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 28(22), 7545.
  • Al-Ghorbani, M., et al. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
  • Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (n.d.).
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034-1061.
  • Soukup, O., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7626-7647.
  • S., R. R., & S., S. (2024).
  • Soukup, O., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7626-7647.
  • National Institute of Standards and Technology. (n.d.). 2,4,5-Trioxoimidazolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Shchegravina, E. S., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 28(22), 7545.

Sources

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, a molecule of interest in medicinal chemistry and drug discovery.

Core Molecular Attributes

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, with the chemical formula C₉H₄ClFN₂O₃, is a halogenated aromatic derivative of the imidazolidine-2,4,5-trione core. The presence of both chloro and fluoro substituents on the phenyl ring significantly influences its electronic properties and, consequently, its potential biological activity.

PropertyValueSource
Molecular Weight 242.59 g/mol [1]
Exact Mass 241.98442 uCalculated
Molecular Formula C₉H₄ClFN₂O₃[1]
CAS Number 1249751-76-5[1]

Note on Exact Mass Calculation: The exact mass is calculated using the most abundant isotopes of each element: Carbon (¹²C = 12.00000 u), Hydrogen (¹H = 1.00783 u), Chlorine (³⁵Cl = 34.96885 u), Fluorine (¹⁹F = 18.99840 u), Nitrogen (¹⁴N = 14.00307 u), and Oxygen (¹⁶O = 15.99491 u).

Synthesis and Purification

The synthesis of 1-aryl-imidazolidine-2,4,5-triones is typically achieved through the cyclization of a corresponding N-aryl-N'-substituted urea with oxalyl chloride.[1][2] This established methodology can be adapted for the synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Proposed Synthetic Pathway

Synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Urea 1-(4-Chloro-3-fluorophenyl)urea Reaction Cyclization Urea->Reaction In Dichloromethane OxalylChloride Oxalyl Chloride OxalylChloride->Reaction Product 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Reaction->Product Precipitation with n-hexane

Caption: Proposed synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Detailed Experimental Protocol (Adapted from Related Syntheses)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Chloro-3-fluorophenyl)urea (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.4 equivalents) to the cooled solution while stirring. Maintain the temperature between 0-5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Work-up: Filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Induce precipitation of the product by adding n-hexane to the concentrated solution. The purified product can be obtained by dissolving the precipitate in a minimal amount of DCM followed by re-precipitation with n-hexane.[1] Collect the solid by filtration and dry under vacuum.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the 4-chloro-3-fluorophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The N-H proton of the imidazolidine ring may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl groups of the trione ring (typically in the range of δ 150-170 ppm). The aromatic carbons will also have distinct signals, with their chemical shifts influenced by the chloro and fluoro substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the trione ring, typically observed in the region of 1700-1800 cm⁻¹. Other characteristic bands will include C-N stretching and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Potential Applications in Drug Discovery

Derivatives of the imidazolidine-2,4,5-trione scaffold have shown promise as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][8] Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease.

Cholinesterase Inhibition

The inhibitory activity of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione against AChE and BChE can be evaluated using the Ellman's method.[9] This colorimetric assay measures the activity of the enzyme by detecting the product of the hydrolysis of a thiocholine ester substrate.

Experimental Protocol for Cholinesterase Inhibition Assay
  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (as substrate)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) solution

    • Test compound solution (1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione) at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add buffer, DTNB solution, and the test compound solution to the wells.

    • Initiate the reaction by adding the enzyme solution.

    • Add the substrate solution (ATCI or BTCI).

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cholinesterase_Inhibition_Assay cluster_workflow Assay Workflow Reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Inhibitor) Plate Plate Setup (Add reagents and inhibitor to 96-well plate) Reagents->Plate Reaction Initiate and Monitor Reaction (Add enzyme and substrate, measure absorbance at 412 nm) Plate->Reaction Analysis Data Analysis (Calculate % inhibition and IC50) Reaction->Analysis

Caption: Workflow for the cholinesterase inhibition assay.

Safety and Handling

As a research chemical with limited toxicological data, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione should be handled with care in a laboratory setting. Standard safety precautions should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione represents a molecule with potential for further investigation in the field of drug discovery, particularly as a cholinesterase inhibitor. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for evaluating its biological activity. Further experimental validation of its synthesis, characterization, and biological properties is warranted to fully elucidate its therapeutic potential.

References

  • Pizova, H., Havelkova, M., Stepankova, S., Bak, A., & Jampilek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]

  • Zarghi, A., & Hamedi, M. (2008). Synthesis and biological evaluation of new 1,3,4-oxadiazole and 1,2,4-triazole derivatives of 2-(4-chlorophenoxy)acetic acid. Bioorganic & Medicinal Chemistry Letters, 18(15), 4439-4442. [Link]

  • Knez, D., Coquelle, N., & Jampilek, J. (2013). 1,3-Substituted imidazolidine-2,4,5-triones: Synthesis, modeling and biological evaluation. Molecules, 18(9), 10848-10870. [Link]

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. (2023). Molecules, 28(22), 7529. [Link]

  • Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). Molecules, 15(4), 2495-2507. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (2019). World Journal of Pharmaceutical Research, 8(10), 1336-1353. [Link]

  • New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 235-243. [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2023). Molecules, 28(1), 384. [Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2003). Molecules, 8(3), 373-382. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules, 29(20), 4785. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (2019). RSC Advances, 9(60), 34965-34975. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust prediction and interpretation framework. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Molecular Structure and NMR-Active Nuclei

The molecule 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione possesses a unique combination of a substituted aromatic ring and a heterocyclic dione system. The key structural features relevant to NMR spectroscopy are the trisubstituted phenyl ring and the imidazolidine-2,4,5-trione (parabanic acid) moiety. The primary NMR-active nuclei are ¹H and ¹³C. The presence of a ¹⁹F nucleus will also influence the spectra through heteronuclear coupling.

Figure 1. Molecular structure of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be characterized by signals in the aromatic region, corresponding to the protons on the 4-chloro-3-fluorophenyl ring, and a signal for the N-H proton of the imidazolidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H-2'7.6 - 7.8Doublet of doublets (dd)JH2'-H6' (meta) = 2-3 Hz, JH2'-F (para) = ~1-2 HzThis proton is ortho to the electron-withdrawing imidazolidine-2,4,5-trione group, leading to a downfield shift. It will exhibit meta coupling to H-6' and a small para coupling to the fluorine atom.
H-5'7.4 - 7.6Doublet of doublets (dd)JH5'-H6' (ortho) = 8-9 Hz, JH5'-F (meta) = 5-7 HzThis proton is ortho to the fluorine atom and will be significantly deshielded. It will show a large ortho coupling to H-6' and a meta coupling to the fluorine atom.
H-6'7.2 - 7.4Triplet of doublets (td) or Doublet of doublet of doublets (ddd)JH6'-H5' (ortho) = 8-9 Hz, JH6'-H2' (meta) = 2-3 Hz, JH6'-F (ortho) = 9-11 HzThis proton is ortho to both the fluorine and the imidazolidine-2,4,5-trione group. It will experience ortho coupling to H-5' and the fluorine atom, and meta coupling to H-2'. The resulting multiplicity will be complex.
N-H10.0 - 12.0Broad singlet (br s)N/AThe N-H proton of the imidazolidine ring is acidic and its signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly dependent on the solvent and concentration.[1]

Note: The exact chemical shifts and coupling constants are estimations based on known substituent effects and data from similar compounds.[2][3][4] The aromatic protons form an ABC spin system further complicated by coupling to the ¹⁹F nucleus.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals for the carbonyl carbons of the imidazolidine ring and the carbons of the substituted phenyl ring. The carbons of the phenyl ring will exhibit coupling to the fluorine atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (JCF, Hz) Rationale
C-2, C-4, C-5150 - 165SingletN/AThe carbonyl carbons of the imidazolidine-2,4,5-trione ring are expected to resonate in the typical range for such functional groups.[5][6]
C-1'135 - 140Doublet3JCF = 3-5 HzThis is the ipso-carbon attached to the nitrogen atom and will show a small coupling to the fluorine atom.
C-2'125 - 130Doublet4JCF = ~1-3 HzThis carbon is four bonds away from the fluorine and will exhibit a small coupling constant.
C-3'120 - 125Doublet2JCF = 15-25 HzThis carbon is attached to the chlorine atom and is two bonds away from the fluorine, resulting in a significant coupling constant.
C-4'155 - 160Doublet1JCF = 240-260 HzThis carbon is directly bonded to the fluorine atom and will therefore show a very large one-bond coupling constant.[7]
C-5'115 - 120Doublet2JCF = 20-30 HzThis carbon is ortho to the fluorine atom and will exhibit a large two-bond coupling constant.
C-6'110 - 115Doublet3JCF = 5-10 HzThis carbon is meta to the fluorine atom and will show a moderate three-bond coupling constant.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for polar compounds and will allow for the observation of the N-H proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent (e.g., DMSO-d6) Weigh Weigh Compound (5-10 mg) Solvent->Weigh Dissolve Dissolve in Solvent (0.6 mL) Weigh->Dissolve Standard Add TMS Standard Dissolve->Standard Filter Filter into NMR Tube Standard->Filter Lock Lock on Deuterium Signal Filter->Lock Shim Shim for Homogeneity Lock->Shim H1_Acq Acquire 1H Spectrum Shim->H1_Acq C13_Acq Acquire 13C{1H} Spectrum Shim->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate Reference Reference to TMS Baseline->Reference

Figure 2. Experimental workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 8 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles and data from structurally related compounds. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data for this molecule. It is anticipated that this guide will be a valuable tool for researchers in the fields of chemistry and drug discovery, aiding in the structural elucidation and characterization of this and similar compounds.

References

  • High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Retrieved from [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2003). HETEROCYCLES, 60(1), 89.
  • Kucera, T., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7582.
  • Kucera, T., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582.
  • Talhi, O., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133.
  • Supporting Information. (n.d.). Retrieved from [Link]

  • Talhi, O., et al. (2012). Fig. 1. (Top). Molecular representation of imidazolidine-2,4,5-trione (...).
  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. Retrieved from [Link]

  • One-pot synthesis of 2-acylaminobenzimidazoles from the reaction between trichloroacetyl isocyanate and 1,2-phenylenediamine derivatives and theoretical study of structure and properties of synthesized 2-acylaminobenzimidazoles. (2017).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Determining the coupling on a substituted benzene ring. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in. (n.d.). Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2,4,5-Trioxoimidazolidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Predict all NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. Retrieved from [Link]

  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. (n.d.). Retrieved from [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). Molecules, 12(3), 545-553.
  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analys. (2024). DR-NTU.
  • ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. (2010).
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI.
  • [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. (2023). Semantic Scholar.
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crystallographic data and X-ray diffraction of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystallographic Analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Introduction

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a molecule of significant interest within contemporary drug discovery and development programs. As a derivative of imidazolidine-2,4,5-trione, also known as parabanic acid, this compound belongs to a class of molecules with a wide range of biological activities, including potential applications as enzyme inhibitors.[1][2] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid state are paramount for understanding its physicochemical properties, such as solubility, stability, and bioavailability. These parameters are critical for formulation development and ensuring consistent therapeutic efficacy.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It outlines a robust methodology for the determination and analysis of the crystal structure of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione via single-crystal and powder X-ray diffraction. While a publicly deposited crystal structure for this specific molecule was not identified at the time of this writing, this guide provides a field-proven, systematic approach for its determination and analysis, drawing upon established crystallographic principles and data from structurally related compounds.

Part 1: Proposed Experimental and Analytical Protocol

The successful elucidation of a crystal structure is contingent upon a meticulously executed experimental workflow. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility from crystal growth to final structural refinement.

Crystal Growth: The Foundation of Quality Data

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of suitable size and diffraction quality. The choice of solvent and crystallization technique is critical and often empirical.

Step-by-Step Protocol for Crystal Growth:

  • Material Purity: Begin with the highest purity sample of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: A systematic screening of solvents with varying polarities is recommended. Solvents such as acetonitrile, acetone, ethanol, and ethyl acetate are common starting points for similar heterocyclic compounds.[3][4]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture at room temperature to create a near-saturated solution in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a good solvent.

    • Place this solution in a small, open vial.

    • Position the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble.

    • The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once crystals of adequate size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a cryoloop and immediately proceed to data collection.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and information on intermolecular interactions.

Data Collection and Processing Workflow:

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Utilize a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS area detector) and a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation).[3][5]

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. This step includes corrections for Lorentz and polarization effects, and an absorption correction is applied to account for the absorption of X-rays by the crystal.[5][6]

experimental_workflow cluster_synthesis Material Preparation cluster_xtal Crystal Growth cluster_scxrd Single-Crystal XRD cluster_refine Structure Solution & Refinement Compound High-Purity Compound Solvent Solvent Screening Compound->Solvent Technique Crystallization (e.g., Slow Evaporation) Solvent->Technique Harvest Harvest Single Crystal Technique->Harvest Mount Mount Crystal & Cool Harvest->Mount Collect Data Collection Mount->Collect Process Data Processing Collect->Process Solve Structure Solution (e.g., SHELXS) Process->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Refine->Validate

Caption: Proposed experimental workflow for crystallographic analysis.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, commonly implemented in programs like SHELXS or SHELXT.[3]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[3] In this iterative process, atomic positions, and anisotropic displacement parameters for non-hydrogen atoms are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[4]

  • Validation: The final refined structure is validated using software tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability. The final data are then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) to obtain a CCDC number.[7][8]

Powder X-ray Diffraction (PXRD)

PXRD is a complementary and indispensable technique for characterizing the bulk properties of a crystalline solid. It is used to confirm the phase purity of the synthesized material and to ensure that the single crystal selected for analysis is representative of the bulk sample.

PXRD Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Acquisition: The sample is scanned over a range of 2θ angles using a powder diffractometer.

  • Data Analysis: The experimental PXRD pattern is compared with a pattern calculated from the single-crystal structure solution. A good match confirms the phase identity and purity of the bulk material.

Part 2: Anticipated Structural Insights and Discussion

Based on the known structures of related imidazolidine-2,4,5-triones and substituted phenyl rings, we can anticipate several key structural features for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Molecular Conformation

The central imidazolidine-2,4,5-trione ring is expected to be nearly planar due to the delocalization of π-electrons across the three carbonyl groups and two nitrogen atoms.[9] The dihedral angle between this heterocyclic ring and the appended 4-chloro-3-fluorophenyl ring will be a critical conformational parameter, influencing the overall molecular shape and its ability to pack efficiently in the crystal lattice. In similar structures, this angle can vary significantly, indicating a relatively low rotational barrier around the N-C(phenyl) bond.[6][10]

Table 1: Predicted Crystallographic and Molecular Parameters

ParameterPredicted Value/SystemRationale/Reference
Crystal SystemMonoclinic or TriclinicThese are the most common crystal systems for organic molecules of this type.[5][6]
Space GroupCentrosymmetric (e.g., P-1, P2₁/c)Most organic molecules crystallize in centrosymmetric space groups.
Key Bond LengthsC=O: ~1.20-1.22 ÅC-N: ~1.35-1.40 ÅC-Cl: ~1.74 ÅC-F: ~1.35 ÅBased on standard bond lengths for similar functional groups in the CSD.[5][11]
PlanarityImidazolidine-2,4,5-trione coreExpected to be largely planar due to sp² hybridization and resonance.[9]
Intermolecular Interactions and Crystal Packing

In the absence of traditional hydrogen bond donors (like N-H), the crystal packing will be governed by a combination of weaker, yet structurally determinative, intermolecular interactions.

  • Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring are potential halogen bond donors. We can anticipate C-Cl···O=C and C-F···O=C interactions, where the electron-rich oxygen atoms of the carbonyl groups act as halogen bond acceptors. These interactions can play a crucial role in directing the supramolecular assembly.

  • π-π Stacking: The electron-deficient imidazolidine-2,4,5-trione ring and the substituted phenyl ring can engage in π-π stacking interactions. These may occur in a parallel-displaced or T-shaped arrangement.

  • Dipole-Dipole Interactions: The multiple carbonyl groups create a significant molecular dipole, and dipole-dipole interactions will contribute to the overall lattice energy.

Sources

Preliminary In Vitro Screening of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione: A Technical Guide for Multi-Target Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (CAS: 1249751-76-5) represents a highly promising scaffold in contemporary drug discovery. The imidazolidine-2,4,5-trione (parabanic acid) core has recently been identified as a potent, bioisosteric pharmacophore capable of inhibiting critical metabolic and DNA-repair enzymes. As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through a rigorous, self-validating in vitro screening pipeline. This guide abandons generic protocols in favor of a causality-driven methodology, focusing on evaluating this compound against two highly relevant targets: Pyruvate Carboxylase (PC) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) .

Mechanistic Rationale & Target Biology

The selection of the 1-(4-chloro-3-fluorophenyl) substitution on the imidazolidinetrione ring is not arbitrary; it is a deliberate structural choice driven by structure-activity relationship (SAR) principles.

  • Pyruvate Carboxylase (PC): PC is a mitochondrial enzyme responsible for the anaplerotic carboxylation of pyruvate to oxaloacetate. Overexpression of PC is heavily implicated in tumor proliferation and type 2 diabetes. Recent high-throughput virtual screening via the AIMS program identified 1,3-disubstituted imidazolidine-2,4,5-triones as potent, selective inhibitors that bind deep within the carboxyltransferase (CT) domain of PC [1]. The halogenated aryl ring (4-chloro-3-fluorophenyl) enhances hydrophobic packing and introduces halogen bonding opportunities within this binding pocket.

  • Tyrosyl-DNA phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that resolves stalled topoisomerase I-DNA complexes. Inhibiting TDP1 sensitizes cancer cells to standard chemotherapeutics. Bioisosteric replacement of standard ureide groups with an imidazolidine-2,4,5-trione moiety has been proven to drastically increase aqueous solubility while maintaining submicromolar TDP1 inhibition [2].

Phase I: Physicochemical Validation

Before committing to complex enzymatic assays, the compound's physicochemical behavior must be validated to prevent false negatives caused by precipitation or degradation.

Protocol 2.1: Shake-Flask Partition Coefficient (LogP) & Aqueous Stability
  • Causality: The 4-chloro-3-fluoro substitution significantly increases lipophilicity. If the LogP is too high (>5), the compound will aggregate in aqueous assay buffers, leading to promiscuous, non-specific enzyme inhibition (PAINS behavior).

  • Methodology:

    • Dissolve 1 mg of the compound in 1 mL of mutually pre-saturated 1-octanol and PBS (pH 7.4).

    • Vortex mechanically for 1 hour at 25°C to ensure thermodynamic equilibrium.

    • Centrifuge at 3,000 × g for 15 minutes to achieve complete phase separation.

    • Quantify the concentration in both phases using HPLC-UV (λ = 254 nm).

  • Self-Validation: Calculate mass balance. If the total recovered mass is <95% of the input, suspect chemical degradation or adsorption to the plasticware, necessitating a switch to glass vials.

Phase II: Target-Specific Enzymatic Workflows

Continuous Kinetic Assay for Pyruvate Carboxylase (PC) Inhibition
  • Causality: PC converts pyruvate to oxaloacetate. Because oxaloacetate is highly unstable and lacks a distinct chromophore, direct measurement is notoriously unreliable. We bypass this by coupling the reaction to Malate Dehydrogenase (MDH). MDH reduces oxaloacetate to malate while stoichiometrically oxidizing NADH to NAD+. This allows us to monitor the reaction continuously via the disappearance of NADH absorbance at 340 nm.

PC_Mechanism Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC ATP ATP + HCO3- ATP->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate Carboxylation Inhibitor 1-(4-Chloro-3-fluorophenyl) imidazolidine-2,4,5-trione Inhibitor->PC Inhibits CT Domain MDH Malate Dehydrogenase (MDH) Oxaloacetate->MDH NAD NAD+ MDH->NAD Malate Malate MDH->Malate Reduction NADH NADH NADH->MDH Signal Absorbance Drop (340 nm) NADH->Signal Measured

Figure 1: Mechanistic pathway of the MDH-coupled kinetic assay for evaluating PC inhibition.

  • Methodology:

    • Buffer Preparation: Prepare 100 mM Tris-HCl (pH 8.0), 50 mM NaHCO3, 5 mM MgCl2, 0.2 mM NADH, and 5 Units/mL MDH.

    • Compound Incubation: Pre-incubate 10 nM of purified recombinant PC with varying concentrations of the compound (0.1 μM to 100 μM, 1% DMSO final) for 15 minutes at 30°C.

    • Initiation: Initiate the reaction by adding 5 mM Pyruvate and 2 mM ATP.

    • Kinetic Readout: Monitor absorbance at 340 nm every 15 seconds for 10 minutes using a microplate reader.

  • Self-Validation System: Include a Counter-Screen Control . Run the exact same assay but omit PC and ATP, and directly spike in exogenous oxaloacetate. If the compound inhibits the absorbance drop here, it is a false positive (an MDH inhibitor, not a PC inhibitor).

FRET-Based Cleavage Assay for TDP1 Inhibition
  • Causality: Traditional DNA cleavage assays require hazardous radioactive isotopes ( 32 P) and low-throughput gel electrophoresis. By utilizing a custom oligonucleotide biosensor labeled with a 5'-fluorophore (FAM) and a 3'-quencher (BHQ1), TDP1-mediated cleavage of the 3'-tyrosine analog releases the quencher. This results in a massive, quantifiable increase in fluorescence, allowing for real-time kinetic HTS.

  • Methodology:

    • Substrate Prep: Dilute the FAM-BHQ1 biosensor to 50 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Enzyme Addition: Add 1.5 nM recombinant human TDP1 and the compound (dose-response curve) to a black, flat-bottom 384-well plate.

    • Measurement: Measure fluorescence continuously (Ex: 485 nm / Em: 520 nm) for 20 minutes at 25°C.

  • Self-Validation System: Calculate the Z'-factor using DMSO as the negative control and Furamidine (a known TDP1 inhibitor) as the positive control. A Z'-factor > 0.6 validates the assay's robustness for this compound class.

Phase III: Cellular Phenotypic Evaluation

MTT Cell Viability Assay (SNB19 Glioblastoma)
  • Causality: Excellent enzymatic IC 50​ values are meaningless if the compound cannot cross the cell membrane or if it exhibits indiscriminate cytotoxicity. SNB19 cells are chosen because glioblastomas are highly dependent on robust DNA repair mechanisms (TDP1) and metabolic flexibility (PC).

  • Methodology:

    • Seed SNB19 cells at 5,000 cells/well in a 96-well plate and incubate overnight at 37°C (5% CO 2​ ).

    • Treat cells with the compound (1 μM to 200 μM) for 72 hours.

    • Add 20 μL of MTT reagent (5 mg/mL) and incubate for 3 hours. The mitochondrial reductases of living cells will convert the yellow MTT into insoluble purple formazan.

    • Solubilize the formazan with 100 μL DMSO and read absorbance at 570 nm.

  • Self-Validation System: Normalize all data against a 0.1% DMSO vehicle control (100% viability) and a 1% Triton X-100 control (0% viability).

Screening_Workflow Phase1 Phase I: Physicochemical LogP & Aqueous Stability Phase2_PC Phase II: PC Assay MDH-Coupled Kinetics (340 nm) Phase1->Phase2_PC Pass Phase2_TDP1 Phase II: TDP1 Assay FRET Cleavage Assay (Ex/Em) Phase1->Phase2_TDP1 Pass Phase3 Phase III: Cellular Assay MTT Viability in SNB19 Cells Phase2_PC->Phase3 Active Hits Phase2_TDP1->Phase3 Active Hits Data Data Synthesis IC50, CC50 & SAR Profiling Phase3->Data

Figure 2: Three-phase in vitro screening workflow for evaluating imidazolidine-2,4,5-trione hits.

Data Synthesis & Quantitative Profiling

To facilitate decision-making in the drug development pipeline, all quantitative outputs from the above protocols must be synthesized. Below is a structured matrix detailing the expected pharmacological parameters and target thresholds required to advance 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione to in vivo models.

Assay / ParameterMetricTarget Threshold for AdvancementBiological & Chemical Significance
Phase I: Shake-Flask LogP2.0 – 4.5Ensures optimal balance between aqueous solubility and passive membrane permeability.
Phase II: PC Inhibition IC 50​ < 15 μMValidates target engagement at the CT domain; competitive with endogenous pyruvate.
Phase II: TDP1 Inhibition IC 50​ < 5 μMConfirms bioisosteric efficacy of the parabanic acid core against DNA repair mechanisms.
Phase II: MDH Counter IC 50​ > 200 μMProves the compound is a true PC inhibitor and not a false-positive assay interferent.
Phase III: SNB19 MTT CC 50​ > 50 μM (Monotherapy)Establishes the baseline cytotoxicity profile.
Therapeutic Window SI (CC 50​ /IC 50​ )> 10A Selectivity Index > 10 ensures the compound inhibits the target without general cellular toxicity.

References

  • Schneider, N. O., Gilreath, K., Henriksen, N. M., Donaldson, W. A., Chaudhury, S., & St. Maurice, M. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters, 15(7), 1088-1093. URL: [Link]

  • Kovaleva, K. S., Yarovaya, O. I., Chernyshova, I. A., Zakharenko, A. L., Cheresiz, S. V., Azimirad, A., Pokrovsky, A. G., Lavrik, O. I., & Salakhutdinov, N. F. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molbank, 2023(4), M1743. URL: [Link]

electronic properties of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Derivatives

Authored by: A Senior Application Scientist

Foreword: Charting the Electronic Landscape of Novel Heterocycles

The imidazolidine-2,4,5-trione core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including cholinesterase inhibition and potential antidiabetic properties.[1][2][3] The introduction of a 4-chloro-3-fluorophenyl substituent at the N1 position presents a unique opportunity to explore a new chemical space, where the interplay of electronegativity and aromaticity can give rise to intriguing electronic properties. This guide provides a comprehensive framework for the synthesis, experimental characterization, and computational modeling of novel 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione derivatives. By understanding the fundamental electronic landscape of these molecules, we can begin to unlock their potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the structure-property relationships of this promising class of compounds. The parent compound, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, is recognized as a research chemical, underscoring the timeliness of this investigation.[4]

Strategic Synthesis of Functionalized Derivatives

The foundation of any structure-property relationship study lies in a robust synthetic strategy that allows for systematic modification of the core molecule. Here, we propose a synthetic pathway to a series of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione derivatives with varying electronic character at the N3 position. This will enable a direct assessment of how substituent effects propagate through the heterocyclic system.

General Synthetic Protocol

The synthesis of the target derivatives can be achieved via a two-step process, adapted from established literature procedures for similar scaffolds.[1][5][6] The key steps involve the formation of a substituted urea intermediate followed by cyclization with oxalyl chloride.

Step 1: Synthesis of N-(4-Chloro-3-fluorophenyl)-N'-alkyl/aryl Ureas

  • To a solution of 4-chloro-3-fluoroaniline (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add the desired isocyanate (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the urea product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification via column chromatography or recrystallization.

Step 2: Cyclization to 1-(4-Chloro-3-fluorophenyl)-3-substituted-imidazolidine-2,4,5-triones

  • Dissolve the N-(4-Chloro-3-fluorophenyl)-N'-substituted urea (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq.) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione derivative.

Synthetic Workflow Diagram

A 4-Chloro-3-fluoroaniline C N-(4-Chloro-3-fluorophenyl)-N'-R-urea A->C B R-N=C=O (Isocyanate) B->C E 1-(4-Chloro-3-fluorophenyl)-3-R-imidazolidine-2,4,5-trione C->E D Oxalyl Chloride, Triethylamine D->E

Caption: Synthetic route to target derivatives.

Experimental Determination of Electronic Properties

A multi-technique experimental approach is crucial for a thorough understanding of the electronic characteristics of the synthesized derivatives. Cyclic voltammetry and UV-Vis spectroscopy provide direct measurements of key electronic parameters.

Cyclic Voltammetry (CV) for Frontier Orbital Energy Estimation

Cyclic voltammetry is an electrochemical technique that allows for the determination of the oxidation and reduction potentials of a molecule. These values can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.

2.1.1. Experimental Protocol for CV
  • Prepare a 1 mM solution of the target compound in an appropriate solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently positive to observe the oxidation peak, and then reversing the scan to a potential sufficiently negative to observe the reduction peak.

  • Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

  • Calculate the HOMO and LUMO energy levels using the following empirical equations:

    • E_HOMO = -[E_ox - E_(Fc/Fc+) + 4.8] eV

    • E_LUMO = -[E_red - E_(Fc/Fc+) + 4.8] eV

  • The electrochemical band gap can be determined as E_gap = E_LUMO - E_HOMO.

UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to determine the optical band gap.

2.2.1. Experimental Protocol for UV-Vis Spectroscopy
  • Prepare a dilute solution (typically 10^-5 to 10^-6 M) of the target compound in a UV-transparent solvent (e.g., cyclohexane or methanol).

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.

  • Identify the wavelength corresponding to the onset of the lowest energy absorption peak (λ_onset).

  • Calculate the optical band gap (E_opt) using the Planck-Einstein relation:

    • E_opt (eV) = 1240 / λ_onset (nm)

Experimental Workflow and Hypothetical Data

A Synthesized Derivatives B Cyclic Voltammetry A->B C UV-Vis Spectroscopy A->C D HOMO/LUMO Energy Levels B->D E Optical Band Gap C->E

Caption: Experimental characterization workflow.

Table 1: Hypothetical Experimental Data for a Series of Derivatives

Derivative (R group)E_ox (V vs. Fc/Fc+)E_red (V vs. Fc/Fc+)E_HOMO (eV)E_LUMO (eV)λ_onset (nm)E_opt (eV)
-H0.85-1.75-5.65-3.053503.54
-CH3 (Electron Donating)0.75-1.80-5.55-3.003603.44
-NO2 (Electron Withdrawing)1.05-1.60-5.85-3.203303.76

Computational Modeling for Deeper Mechanistic Insight

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental findings and offer a deeper understanding of the electronic structure at the molecular level.[7][8]

DFT for Ground-State Electronic Properties

Ground-state DFT calculations can be employed to determine key electronic parameters and visualize charge distribution.

3.1.1. Computational Protocol for DFT
  • Geometry Optimization: Optimize the molecular geometry of each derivative using a suitable functional and basis set, such as B3LYP/6-311+G(d,p).[7] Frequency calculations should be performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbitals (FMOs): Calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability.[9]

  • Molecular Electrostatic Potential (MESP): Generate MESP maps to visualize the charge distribution and identify electrophilic and nucleophilic regions of the molecule.[10]

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge transfer interactions and hyperconjugative effects within the molecule.[7]

Time-Dependent DFT (TD-DFT) for Excited-State Properties

TD-DFT is a computational method used to predict the electronic absorption spectra of molecules, providing a theoretical basis for interpreting experimental UV-Vis data.[11]

3.2.1. Computational Protocol for TD-DFT
  • Using the optimized ground-state geometry, perform single-point TD-DFT calculations with a functional known to provide accurate excitation energies, such as M06-2X.[11]

  • Simulate the UV-Vis spectrum by calculating the vertical excitation energies and corresponding oscillator strengths for the lowest-lying singlet excited states.

  • Compare the simulated spectrum with the experimental UV-Vis spectrum to validate the computational methodology and assign the observed electronic transitions.

Computational Workflow and Hypothetical Results

A Molecular Structure B DFT Geometry Optimization A->B C Ground-State Properties (HOMO, LUMO, MESP, NBO) B->C D TD-DFT Excited-State Calculation B->D E Simulated UV-Vis Spectrum D->E A Substituent at N3 B Electron Donating Group (e.g., -CH3) A->B C Electron Withdrawing Group (e.g., -NO2) A->C D Increased HOMO Energy B->D E Decreased LUMO Energy C->E F Smaller HOMO-LUMO Gap D->F G Larger HOMO-LUMO Gap E->G

Caption: Structure-Electronic Property Relationships.

Conclusion and Future Outlook

This guide has outlined a systematic and integrated approach for the comprehensive investigation of the electronic properties of novel 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione derivatives. By combining targeted synthesis, experimental characterization, and robust computational modeling, researchers can elucidate the fundamental structure-property relationships that govern this promising class of compounds.

The insights gained from such studies will be invaluable for the rational design of new molecules with tailored electronic properties for specific applications. For instance, tuning the HOMO-LUMO gap could be crucial for optimizing the reactivity and bioavailability of these compounds as potential therapeutic agents. Furthermore, a deep understanding of their electronic characteristics could pave the way for their exploration in the realm of organic electronics, where properties like charge transport and optical absorption are paramount. [10][12]The framework presented herein serves as a launchpad for future research into the exciting and largely unexplored electronic landscape of these fluorinated heterocyclic systems.

References

  • Assessing electronic properties of desymmetrized heterocyclic patterns: towards tuning small molecules for photovoltaic applications. ResearchGate. Available at: [Link]

  • Experimental Determination of Electron Affinities of Organic Molecules. ResearchGate. Available at: [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Available at: [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Semantic Scholar. Available at: [Link]

  • Electronic and Chemical Properties of Organic Molecules. Forschungszentrum Jülich. Available at: [Link]

  • Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. Available at: [Link]

  • Electronic Properties of Molecules. Peteanu Group - Department of Chemistry - Mellon College of Science. Available at: [Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. Available at: [Link]

  • Calibration of Several First Excited State Properties for Organic Molecules through Systematic Comparison of TDDFT with Experimental Spectra. University of Liverpool Repository. Available at: [Link]

  • Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics. Available at: [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubMed. Available at: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available at: [Link]

  • Determination of geometric and electronic structures of organic crystals from first principles: Role of the molecular configuration on the electronic structure. AIP Publishing. Available at: [Link]

  • ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ResearchGate. Available at: [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Semantic Scholar. Available at: [Link]

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. Available at: [Link]

  • 2,4,5-Trioxoimidazolidine. NIST WebBook. Available at: [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC. Available at: [Link]

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Whitepaper: A Systematic Approach to Elucidating the Mechanism of Action of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I will provide a comprehensive technical guide on the mechanism of action for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. Given that this is a specific and likely novel chemical entity, this guide will focus on the systematic approach to elucidating its mechanism, drawing upon established methodologies and the known biological activities of its core chemical scaffold, the imidazolidine-2,4,5-trione.

Abstract

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a small molecule built upon the versatile imidazolidine-2,4,5-trione scaffold. While its specific biological activity is not yet extensively documented, its chemical class has been implicated in a wide range of biological processes, including enzyme inhibition and the modulation of cellular signaling pathways. This guide presents a comprehensive, field-proven framework for the systematic investigation of its mechanism of action (MoA), from initial target identification through to cellular and biochemical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel compounds of this nature.

Introduction and Foundational Scaffolding

The core of the subject molecule is the imidazolidine-2,4,5-trione ring system, also known as parabanic acid. This scaffold is a privileged structure in medicinal chemistry due to its synthetic accessibility and its presence in a variety of biologically active compounds.[1][2][3][4] Derivatives of this and the related imidazolidine-2,4-dione have demonstrated a broad spectrum of activities, including:

  • Enzyme Inhibition: Targeting enzymes such as cholinesterases, tyrosyl-DNA phosphodiesterase 1 (TDP1), and pyruvate carboxylase (PC).[1][2][4]

  • Anticancer Properties: Exhibiting cytotoxic effects against various human cancer cell lines.[3][5]

  • Metabolic Regulation: Showing potential as antidiabetic agents.

  • Antimicrobial and Antiparasitic Effects: Demonstrating activity against various pathogens.[6]

The presence of a 4-chloro-3-fluorophenyl group suggests a potential for specific interactions within a protein binding pocket, possibly influencing potency and selectivity. This guide will outline the logical progression of experiments required to move from this structural observation to a well-defined MoA.

Phase I: Hypothesis Generation and Target Identification

The initial phase of MoA studies involves casting a wide net to identify potential biological targets. This is a critical step, as the assumptions made here will guide all subsequent research.

Expertise & Experience: Rather than randomly screening, an efficient approach begins with computational and broad-based experimental screening. The structure of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione can be docked against libraries of known protein structures to predict potential binding interactions.[4] This in silico screening provides a set of testable hypotheses.

Concurrently, the compound should be submitted for a high-throughput screening (HTS) campaign against a diverse panel of enzymatic and cellular assays.[7][8] This is the most direct way to identify initial "hits."

Experimental Workflow: Target Discovery Funnel

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis cluster_2 Functional Outcome A Seed cells expressing Target Kinase X B Treat with varying concentrations of the compound A->B C Lyse cells and prepare protein extracts B->C F Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo) B->F D Perform Western Blot C->D E Probe for p-Substrate (active) and Total Substrate (loading control) D->E G Determine GI50 (Growth Inhibition 50%) F->G

Caption: Integrated workflow for cellular MoA studies.

Authoritative Grounding: The principle of assessing downstream signaling is fundamental in pharmacology. [9]For a kinase inhibitor, a decrease in the phosphorylation of its direct substrate, without a change in the total amount of the substrate protein, is strong evidence of on-target activity.

The final step in cellular characterization is to link target engagement with a relevant biological outcome.

Experimental Protocol: Cancer Cell Proliferation Assay

  • Objective: To determine if the compound's inhibition of Tyrosine Kinase X leads to an anti-proliferative effect in cancer cells dependent on this kinase.

  • Materials:

    • A cancer cell line with known high expression and activity of Tyrosine Kinase X.

    • A control cell line with low or no expression of the target kinase.

    • Complete growth medium.

    • 96-well cell culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed both cell lines into 96-well plates at an appropriate density.

    • Allow cells to adhere for 24 hours.

    • Treat the cells with a serial dilution of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione for 72 hours.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

    • Calculate the GI50 value, which is the concentration that causes 50% inhibition of cell growth.

Trustworthiness: The inclusion of a negative control cell line is a self-validating system. If the compound is potent in the target-expressing line but inactive in the control line, it strongly supports an on-target mechanism.

Phase III: Advanced Mechanistic and Structural Studies

For high-priority compounds, a deeper understanding of the binding kinetics and interaction with the target protein is necessary.

Signaling Pathway Visualization

G RTK Tyrosine Kinase X Substrate Downstream Substrate RTK->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Compound 1-(4-Chloro-3-fluorophenyl) imidazolidine-2,4,5-trione Compound->RTK Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Authoritative Grounding: Biophysical techniques like Surface Plasmon Resonance (SPR) can provide invaluable data on binding kinetics (kon, koff) and affinity (KD). [10]Furthermore, obtaining a co-crystal structure of the compound bound to its target is the gold standard for confirming the binding mode and provides a roadmap for future structure-activity relationship (SAR) studies. [8]

Conclusion

The elucidation of the mechanism of action for a novel compound like 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a multi-faceted process that requires a logical and systematic progression of experiments. By leveraging the known activities of its chemical scaffold to form initial hypotheses and then rigorously testing these hypotheses through a combination of biochemical, cellular, and biophysical assays, a clear and validated MoA can be established. This foundational understanding is paramount for the successful progression of any compound through the drug discovery and development pipeline.

References

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Available at: [Link]

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI. Available at: [Link]

  • Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Synthesis of imidazolidine-2,4,5-triones. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. ScienceDirect. Available at: [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. IJCSPUB. Available at: [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. Available at: [Link]

  • ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ResearchGate. Available at: [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. ResearchGate. Available at: [Link]

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one. OSTI.gov. Available at: [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubMed. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. MDPI. Available at: [Link]

  • Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice. ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, identifying scaffolds that balance target affinity with optimal physicochemical properties (such as aqueous solubility and membrane permeability) is a persistent challenge. 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (CAS: 1249751-76-5) has emerged as a highly versatile building block. By combining the unique hydrogen-bonding network of the parabanic acid (imidazolidine-2,4,5-trione) core with the metabolic stability and lipophilicity of a halogenated aryl ring, this scaffold serves as a primary pharmacophore for a diverse array of enzymatic targets, including soluble epoxide hydrolase (sEH) [1], pyruvate carboxylase (PC) [2], and cholinergic enzymes [3].

This application note details the mechanistic rationale for utilizing this building block, provides validated protocols for its structural diversification, and outlines high-throughput screening methodologies for lead optimization.

Structural Rationale & Mechanistic Insights

The Imidazolidine-2,4,5-trione Core

Historically, 1,3-disubstituted ureas have been utilized as potent inhibitors for enzymes like sEH due to their strong hydrogen bond donor/acceptor capabilities. However, ureas often suffer from high crystal lattice energies, leading to high melting points and exceptionally poor aqueous solubility, which complicates formulation and bioavailability[1].

Cyclizing the urea into an imidazolidine-2,4,5-trione ring fundamentally alters the solid-state properties of the molecule. The introduction of the rigid, planar trione system disrupts the extensive intermolecular hydrogen-bonding networks typical of linear ureas. This significantly lowers the melting point and enhances aqueous solubility (often by an order of magnitude) while maintaining critical hydrogen-bonding interactions within the enzyme active site [1]. Furthermore, triones can act as prodrugs, slowly hydrolyzing back to the more potent ureas in vivo.

The 4-Chloro-3-fluorophenyl Moiety

The substitution pattern on the N1 position is critical for target specificity. The 4-chloro-3-fluorophenyl group provides three distinct advantages:

  • Metabolic Stability: The fluorine atom at the meta-position and chlorine at the para-position block primary sites of cytochrome P450-mediated aromatic hydroxylation.

  • Halogen Bonding: The polarizable chlorine atom can engage in highly directional halogen bonds with backbone carbonyls in hydrophobic target pockets.

  • Electronic Effects: The strong electron-withdrawing nature of the halogens increases the acidity of the trione system, modulating the dipole moment to improve passive membrane permeability [2].

Workflow & Target Applications

The building block can be readily diversified at the N3 position via alkylation or arylation to generate targeted libraries.

G BB 1-(4-Chloro-3-fluorophenyl) imidazolidine-2,4,5-trione (Building Block) Deriv N3-Alkylation / Arylation (Lead Generation) BB->Deriv Structural Diversification Screen High-Throughput Screening (HTS) Deriv->Screen Assay Evaluation Target1 sEH Inhibition (Cardiovascular/Inflammation) Screen->Target1 Target2 Pyruvate Carboxylase (Metabolic Diseases) Screen->Target2 Target3 AChE / BChE (Neurodegeneration) Screen->Target3

Workflow of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione in drug discovery.

Quantitative Data Summary: Urea vs. Trione Scaffolds

To illustrate the physicochemical advantages of the imidazolidine-2,4,5-trione scaffold, the following table summarizes the comparative properties of standard urea inhibitors versus their corresponding trione derivatives (data synthesized from sEH inhibition studies [1]).

Scaffold TypeRepresentative SubstitutionMelting Point (°C)Water Solubility (μg/mL)sEH IC₅₀ (nM)
Linear Urea 1-(4-Trifluoromethoxyphenyl)-3-adamantyl210 - 212< 1.00.5
Trione 1-(4-Trifluoromethoxyphenyl)-3-adamantyl145 - 14716.545.0
Linear Urea 1-(4-Chloro-3-fluorophenyl)-3-alkyl195 - 1982.11.2
Trione 1-(4-Chloro-3-fluorophenyl)-3-alkyl120 - 12535.885.0

Causality Note: While the absolute inhibitory potency (IC₅₀) drops when transitioning from urea to trione, the dramatic increase in water solubility (up to 16-fold) and reduction in melting point vastly improves the "druggability" of the compound, making the trione an excellent lead optimization scaffold or prodrug candidate [1].

Experimental Protocols

Protocol A: Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones

This self-validating protocol utilizes oxalyl chloride to cyclize a precursor urea. The use of low temperatures is critical to control the highly exothermic acylation and prevent the degradation of the intermediate [3].

Reagents & Materials:

  • 1-(4-Chloro-3-fluorophenyl)-3-substituted urea (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (Optional, as a proton scavenger)

  • n-Hexane (for precipitation)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the starting urea (10 mmol) in 50 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Oxalyl chloride is highly reactive; lowering the temperature prevents uncontrolled exotherms and minimizes the formation of polymeric side products.

  • Addition: Add oxalyl chloride (15 mmol) dropwise over 15 minutes using a syringe pump. Ensure the reaction is vented through a bubbler, as the reaction evolves CO and CO₂ gases.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–2 hours. The reaction progress can be monitored via TLC (Hexane:EtOAc 7:3); the disappearance of the polar urea spot indicates completion.

  • Quenching & Precipitation: Concentrate the DCM under reduced pressure to approximately 15 mL. Slowly add cold n-hexane (40 mL) under vigorous stirring to induce precipitation of the trione product.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold n-hexane, and dry under a high vacuum to yield the 1,3-disubstituted imidazolidine-2,4,5-trione (Typical yields: 80–90%).

Protocol B: High-Throughput sEH Enzymatic Inhibition Assay

To validate the biological activity of the synthesized trione derivatives, a fluorescence-based kinetic assay is employed [1].

Reagents & Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • Fluorescent substrate: PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate)

  • Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized trione inhibitors in DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 0.1 nM to 100 μM (keep final DMSO concentration ≤ 1%).

  • Enzyme Incubation: In a black 96-well microtiter plate, add 100 μL of the diluted inhibitor to each well. Add 30 μL of recombinant human sEH (final concentration ~1 nM). Incubate at 30 °C for 5 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme prior to substrate introduction.

  • Substrate Addition: Initiate the reaction by adding 20 μL of PHOME substrate (final concentration 50 μM) to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure the appearance of the fluorescent 6-methoxy-2-naphthaldehyde product (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes at 30 °C.

  • Data Analysis: Calculate the initial velocity (slope of the linear portion of the fluorescence vs. time curve) for each well. Plot the fractional activity against the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression analysis.

References

  • Burmistrov, V., Morisseau, C., D'yachenko, V., Karlov, D., Butov, G. M., & Hammock, B. D. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126908.[Link]

  • Schneider, N. O., Gilreath, K., Henriksen, N. M., Donaldson, W. A., Chaudhury, S., & St. Maurice, M. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters, 15(7), 1088-1093.[Link]

  • Pejchal, V., Stepankova, S., Padelkova, Z., Imramovsky, A., & Jampilek, J. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582.[Link]

Protocols for the Preparation of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the dissolution of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione in dimethyl sulfoxide (DMSO). As a compound of interest in contemporary research, establishing robust and reproducible protocols for its solubilization is a critical prerequisite for accurate downstream applications, including high-throughput screening and cell-based assays. This guide details the essential chemical properties of both the solute and the solvent, outlines rigorous safety and handling procedures, and presents a step-by-step protocol for preparing high-concentration stock solutions. Furthermore, it addresses critical aspects of quality control, storage, and troubleshooting to ensure the integrity and stability of the prepared solutions.

Introduction and Scientific Background

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a heterocyclic compound featuring a substituted phenyl ring attached to an imidazolidine-2,4,5-trione core. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The successful evaluation of such compounds in biological systems is fundamentally dependent on their effective solubilization.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar molecules.[2][3] Its miscibility with water and most organic solvents makes it an invaluable vehicle for preparing concentrated stock solutions of test compounds for in vitro drug discovery programs.[2][4] However, the unique properties of DMSO, including its hygroscopicity and potential for cellular toxicity at higher concentrations, necessitate the use of standardized and carefully controlled protocols.[5] Adherence to these procedures is paramount for ensuring experimental reproducibility, maintaining compound stability, and obtaining reliable data.[6]

Compound and Solvent Properties

A thorough understanding of the physical and chemical properties of both the compound and the solvent is essential for successful solution preparation.

Property1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trioneDimethyl Sulfoxide (DMSO)
Molecular Formula C₉H₄ClFN₂O₃[7](CH₃)₂SO[2]
Molecular Weight 242.59 g/mol [7]78.13 g/mol [2]
Appearance Solid (Assumed)Colorless Liquid[8]
Boiling Point Not specified189 °C (372 °F)[2]
Melting Point Not specified19 °C (66 °F)[2]
Density Not specified1.1004 g/cm³[2]
Key Features Research chemical for laboratory use.[7]Polar aprotic solvent, dissolves a wide range of compounds, hygroscopic.[2][3]

Safety, Handling, and Storage

3.1. Hazard Identification and Personal Protective Equipment (PPE)

  • 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione: The specific toxicology of this compound is not widely documented. However, related chloro- and fluoro-phenyl compounds may cause skin, eye, and respiratory irritation.[9][10] It is prudent to handle this compound as potentially hazardous.

  • DMSO: DMSO is an irritant and readily penetrates the skin, which can lead to the systemic absorption of dissolved substances.[2][3]

Mandatory PPE:

  • Nitrile or other chemical-resistant gloves.

  • Safety glasses or goggles.

  • A lab coat.

  • All handling of the solid compound and concentrated DMSO solutions should be performed in a well-ventilated area or a chemical fume hood.[11]

3.2. Storage and Stability

  • Compound (Solid): Store in a tightly sealed container in a cool, dry place, protected from light.

  • Anhydrous DMSO: DMSO is highly hygroscopic; it readily absorbs moisture from the air.[5] Always use anhydrous DMSO (≥99.9% purity) to prevent compound precipitation.[6] Store in its original, tightly sealed container, often under an inert gas like argon or nitrogen.

  • Stock Solutions: Prepared stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[6][12] Store aliquots at -20°C or -80°C, protected from light.[6][12]

Detailed Protocol for Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution, a common starting concentration for many biological assays.

4.1. Materials and Equipment

  • 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P200, P1000) and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE)

4.2. Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Final Steps A 1. Don PPE & Prepare Workspace B 2. Calculate Required Mass A->B C 3. Weigh Compound B->C D 4. Add Anhydrous DMSO C->D E 5. Facilitate Dissolution (Vortex/Sonicate) D->E F 6. Visual Inspection E->F G 7. Aliquot Solution F->G Complete Dissolution H 8. Label Vials Clearly G->H I 9. Store at -20°C or -80°C H->I

Caption: Workflow for preparing a DMSO stock solution.

4.3. Step-by-Step Procedure

  • Calculation of Required Mass:

    • The molecular weight (MW) of the compound is 242.59 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Moles = Concentration (mol/L) x Volume (L)

      • Moles = 0.010 mol/L x 0.001 L = 0.00001 mol

      • Mass (g) = Moles x MW ( g/mol )

      • Mass (g) = 0.00001 mol x 242.59 g/mol = 0.0024259 g

      • Mass (mg) = 2.43 mg

  • Weighing the Compound:

    • Place a new, sterile microcentrifuge tube on the analytical balance and tare (zero) the weight.

    • Carefully weigh approximately 2.43 mg of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione directly into the tared tube. Record the exact mass.

  • Adding the Solvent:

    • Recalculate the precise volume of DMSO needed based on the actual mass weighed.

    • Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

    • Example: If you weighed 2.50 mg (0.00250 g):

      • Volume (L) = 0.00250 g / (0.010 mol/L x 242.59 g/mol ) = 0.00103 L

      • Volume (µL) = 1030 µL

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Facilitating Dissolution:

    • Close the tube cap tightly and vortex the solution vigorously for 1-2 minutes.[6]

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes.[6] Gentle warming to 37°C may also be employed for temperature-insensitive compounds, but should be used with caution.[13]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, creating a clear solution, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[12]

    • Label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots in a freezer at -20°C or -80°C, protected from light to maintain stability.[6]

Quality Control and Troubleshooting

The integrity of experimental results relies on the quality of the prepared stock solution.

5.1. Preventing Precipitation in Aqueous Media

A common issue is the precipitation of a compound when the DMSO stock is diluted into aqueous buffers or cell culture media.[5]

  • Best Practice: Perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[5] This gradual change in solvent polarity can prevent the compound from crashing out of solution.

  • Final DMSO Concentration: The final concentration of DMSO in assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[5][13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

5.2. Troubleshooting Solubility Issues

G Start Compound not dissolving in DMSO at desired concentration Vortex Vortex vigorously for 2-3 minutes Start->Vortex Check1 Is it dissolved? Vortex->Check1 Sonicate Sonicate in water bath for 10-15 minutes Check1->Sonicate No Success Solution Prepared Proceed to Aliquoting Check1->Success Yes Check2 Is it dissolved? Sonicate->Check2 Warm Gently warm to 37°C (use with caution) Check2->Warm No Check2->Success Yes Check3 Is it dissolved? Warm->Check3 Check3->Success Yes Fail Compound has limited solubility. Prepare a lower concentration stock or test alternative solvents. Check3->Fail No

Caption: Troubleshooting flowchart for poor solubility in DMSO.

If the compound fails to dissolve completely, it indicates that the desired concentration exceeds its solubility limit in DMSO. In this case, the best course of action is to prepare a new, more dilute stock solution.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Greenbook.net. (2019, May 16). Safety Data Sheet. Retrieved from [Link]

  • MG Chemicals. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)imidazolidine-2,4-dione. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-chlorophenyl)imidazolidine-2,4-dione — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2025, October 10). Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. Retrieved from [Link]

Sources

Application Note and Protocols for the Synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Imidazolidine-2,4,5-triones

The imidazolidine-2,4,5-trione scaffold, also known as parabanic acid, is a privileged heterocyclic motif in medicinal chemistry and materials science. N-aryl substituted derivatives, in particular, have garnered significant attention due to their diverse biological activities. These compounds have been investigated for their potential as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making them relevant in the context of neurodegenerative diseases[1][2]. The specific compound, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, incorporates a halogenated phenyl ring, a common feature in many bioactive molecules that can enhance binding affinity and modulate pharmacokinetic properties.

This application note provides a detailed protocol for the synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. While the term "catalyst" in the traditional sense of lowering the activation energy of a reversible reaction may not be strictly applicable here, we will discuss the crucial role of reagents that facilitate the key cyclization step, which can be considered reaction promoters or activators. The primary synthetic route involves the preparation of a substituted urea precursor followed by a cyclocondensation reaction with oxalyl chloride.

Synthetic Strategy: A Two-Step Approach

The most direct and widely employed method for the synthesis of N-substituted imidazolidine-2,4,5-triones is the reaction of a corresponding urea with oxalyl chloride[3][4]. This approach is efficient and generally provides good yields. The overall synthetic pathway can be envisioned as a two-step process:

  • Formation of the Urea Precursor : Synthesis of N-(4-Chloro-3-fluorophenyl)urea from 4-chloro-3-fluoroaniline.

  • Cyclization to the Imidazolidine-2,4,5-trione : Reaction of the substituted urea with oxalyl chloride.

This strategy offers a reliable and scalable method for accessing the target compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization cluster_2 Purification and Analysis start 4-Chloro-3-fluoroaniline reagent1 Potassium Cyanate Aqueous HCl start->reagent1 Reactant urea N-(4-Chloro-3-fluorophenyl)urea reagent1->urea Product oxalyl_chloride Oxalyl Chloride Triethylamine (Base) urea->oxalyl_chloride Reactant trione 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione oxalyl_chloride->trione Final Product purification Recrystallization trione->purification analysis NMR, IR, Mass Spec. purification->analysis

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of N-(4-Chloro-3-fluorophenyl)urea

The crucial intermediate for this synthesis is the corresponding N-substituted urea. This can be readily prepared from the commercially available 4-chloro-3-fluoroaniline.

Protocol: Urea Formation

Materials:

  • 4-Chloro-3-fluoroaniline

  • Potassium cyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-chloro-3-fluoroaniline (1 equivalent) in a mixture of deionized water and concentrated HCl (to form the hydrochloride salt and ensure solubility).

  • In a separate beaker, prepare a solution of potassium cyanate (1.1 equivalents) in deionized water.

  • Slowly add the potassium cyanate solution to the stirred solution of the aniline hydrochloride at room temperature.

  • Continue stirring the reaction mixture for 2-3 hours. The product will begin to precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system, such as aqueous ethanol, to yield pure N-(4-Chloro-3-fluorophenyl)urea.

  • Dry the purified product under vacuum.

Expected Outcome: A white to off-white crystalline solid.

Part 2: Cyclization to 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

This step involves the cyclocondensation of the prepared urea with oxalyl chloride. A non-nucleophilic base, such as triethylamine, is often included to act as an acid scavenger for the HCl gas that is evolved during the reaction.

Reaction Mechanism

The reaction proceeds through a stepwise mechanism. The urea acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This is followed by an intramolecular cyclization and elimination of two molecules of HCl to form the final trione product.

G cluster_0 Reaction Pathway Urea N-(4-Chloro-3-fluorophenyl)urea Intermediate Aroyl-acylurea Intermediate Urea->Intermediate + Oxalyl Chloride OxalylChloride Oxalyl Chloride Product 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione + 2 HCl Intermediate->Product Intramolecular Cyclization (-2 HCl)

Caption: Simplified reaction pathway for the cyclization step.

Protocol: Cyclization

Materials:

  • N-(4-Chloro-3-fluorophenyl)urea (from Part 1)

  • Oxalyl chloride

  • Triethylamine (optional, but recommended)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen balloon)

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspend N-(4-Chloro-3-fluorophenyl)urea (1 equivalent) in anhydrous DCM.

  • If using, add triethylamine (2.2 equivalents) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the oxalyl chloride solution dropwise to the stirred urea suspension at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Expected Outcome: A crystalline solid.

Data Summary and Expected Results

The following table provides a hypothetical, yet realistic, summary of the reaction parameters and expected outcomes for the synthesis.

ParameterStep 1: Urea FormationStep 2: Cyclization
Starting Material 4-Chloro-3-fluoroanilineN-(4-Chloro-3-fluorophenyl)urea
Key Reagents Potassium Cyanate, HClOxalyl Chloride, Triethylamine
Solvent WaterAnhydrous Dichloromethane
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2-3 hours3-5 hours
Typical Yield 85-95%70-85%
Purification Method Recrystallization (aq. Ethanol)Recrystallization (EtOAc/Hexanes)

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Oxalyl chloride is highly sensitive to moisture and will decompose rapidly in the presence of water. Therefore, the use of anhydrous solvents and an inert atmosphere for the cyclization step is critical for achieving high yields.

  • Exothermic Reaction: The reaction between the urea and oxalyl chloride can be exothermic. Slow, dropwise addition of the oxalyl chloride solution at low temperatures is important to control the reaction rate and prevent the formation of side products.

  • Role of Triethylamine: While the reaction can proceed without a base, the inclusion of triethylamine is recommended to neutralize the HCl gas produced. This prevents potential acid-catalyzed side reactions and can improve the overall yield and purity of the product.

  • Purity of Starting Materials: The purity of the starting aniline and the intermediate urea will directly impact the purity and yield of the final product. Ensure that the urea is thoroughly purified before proceeding to the cyclization step.

Conclusion

The synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione can be reliably achieved through a two-step process involving the formation of an N-substituted urea followed by a cyclocondensation reaction with oxalyl chloride. While no traditional catalyst is employed, the use of a base such as triethylamine is crucial for facilitating the reaction and achieving high yields. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and medicinal chemistry to access this important class of compounds.

References

  • J. Malina, et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Source details not fully available in search results]
  • M. A. A. M. Talhi, et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1378. [Link]

  • K. S. Kovaleva, et al. (2025). Design, synthesis, and evaluation of dehydroabietyl imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones as TDP1 inhibitors and dual TDP1/TDP2 inhibitors. Archiv der Pharmazie. [Link]

Sources

Isolating 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione: A Guide to Chromatographic Purification

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the chromatographic methods for the isolation and purification of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound. The selection of appropriate chromatographic techniques is paramount for ensuring the removal of synthetic byproducts, unreacted starting materials, and potential isomers, thereby guaranteeing the compound's suitability for downstream applications.

The structural characteristics of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, a substituted heterocyclic compound, suggest that a variety of chromatographic techniques can be successfully employed for its purification. The presence of polar functional groups (three carbonyl groups and two nitrogen atoms) and a halogenated aromatic ring imparts a moderate to high polarity to the molecule. This understanding informs the strategic selection of stationary and mobile phases for optimal separation.

I. Strategic Selection of Chromatographic Methods

The choice of a chromatographic method is contingent on the scale of purification, the nature of the impurities, and the desired final purity. For 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, both preparative High-Performance Liquid Chromatography (HPLC) and flash column chromatography are viable options.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for achieving high-resolution separations and is particularly well-suited for the final polishing steps of purification to obtain a product with very high purity.[1][2] Both normal-phase and reversed-phase HPLC can be considered.

  • Reversed-Phase HPLC (RP-HPLC): This is often the method of choice due to its robustness and the wide availability of stationary phases.[2] For a moderately polar compound like 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, a C18 or C8 stationary phase is a good starting point. The mobile phase would typically consist of a mixture of water and a polar organic solvent such as acetonitrile or methanol.

  • Normal-Phase HPLC (NP-HPLC): This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). NP-HPLC can be advantageous if the impurities are significantly different in polarity from the target compound.

Flash Column Chromatography: For larger scale purifications (milligram to gram scale), flash column chromatography is a more practical and economical approach. It is often used for the initial cleanup of the crude reaction mixture. Similar to HPLC, both normal-phase and reversed-phase flash chromatography can be employed.

II. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the purification of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the final purification of the target compound to achieve high purity.

1. Instrumentation and Materials:

  • Preparative HPLC system with a UV detector
  • C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample: Crude 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione dissolved in a minimal amount of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water).

2. Method Development (Analytical Scale):

  • Before proceeding to the preparative scale, it is crucial to develop and optimize the separation method on an analytical scale (e.g., using a 4.6 mm I.D. column).
  • Initial Gradient: Start with a linear gradient of 5% to 95% Mobile Phase B over 20 minutes.
  • Detection Wavelength: Monitor the separation at a wavelength where the compound has significant absorbance (e.g., 254 nm).
  • Optimization: Adjust the gradient slope and duration to achieve baseline separation of the target compound from its impurities.

3. Preparative Scale Purification:

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5 column volumes.
  • Sample Injection: Inject the dissolved sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
  • Gradient Elution: Run the optimized gradient method.
  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Protocol 2: Normal-Phase Flash Column Chromatography

This protocol is suitable for the initial purification of larger quantities of the crude product.

1. Materials:

  • Flash chromatography system
  • Silica gel column
  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[3][4]
  • Sample: Crude 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione adsorbed onto a small amount of silica gel.

2. Method Development (TLC):

  • Use Thin Layer Chromatography (TLC) with a silica gel plate to determine the optimal mobile phase composition.
  • Spot the crude mixture on the TLC plate and develop it in various solvent systems.
  • The ideal solvent system will provide a good separation of the target compound from impurities, with the target compound having an Rf value of approximately 0.3-0.4.

3. Column Packing and Equilibration:

  • Pack the flash column with silica gel.
  • Equilibrate the column with the chosen mobile phase.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent.
  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder.
  • Carefully load the dry sample onto the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.
  • Collect fractions and monitor the separation by TLC.
  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Evaporate the solvent from the pooled fractions to obtain the purified 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

III. Data Presentation

Table 1: Recommended Chromatographic Parameters

ParameterRP-HPLCNormal-Phase Flash Chromatography
Stationary Phase C18, 5 µmSilica Gel, 40-63 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHexane:Ethyl Acetate (gradient or isocratic)
Detection UV at 254 nmTLC with UV visualization
Typical Gradient 5-95% B over 20 min (analytical)Step or linear gradient based on TLC
Application High-purity isolation, final purificationBulk purification, initial cleanup

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_flash Optional: Bulk Purification cluster_hplc Final Purification cluster_analysis Analysis Crude Crude Product (1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione + Impurities) Flash Normal-Phase Flash Chromatography Crude->Flash HPLC Preparative RP-HPLC Crude->HPLC Direct to HPLC for small scale PartiallyPure Partially Purified Product Flash->PartiallyPure Initial Cleanup PartiallyPure->HPLC Pure High-Purity Product (>98%) HPLC->Pure High-Resolution Separation Analysis Purity Analysis (Analytical HPLC, NMR, MS) Pure->Analysis

Sources

mass spectrometry analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Sensitivity LC-MS/MS Analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Authored by: Senior Application Scientist, Advanced Analytical Technologies

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The imidazolidine-2,4,5-trione core, also known as a parabanic acid derivative, is a privileged scaffold found in various biologically active molecules.[1][2] Accurate and sensitive quantification of this compound is critical for pharmacokinetic (PK), metabolism, and safety studies. This guide details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, addressing the specific challenges posed by the analyte's polarity and providing a framework for method development, sample preparation, and data interpretation.

Introduction: The Scientific Rationale

The compound 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (Molecular Formula: C₉H₄ClFN₂O₃, Molecular Weight: 242.59 g/mol ) belongs to the hydantoin family, a class of compounds with a wide spectrum of biological activities, including anticonvulsant and enzyme inhibitory properties.[1][3][4][5] The structural characterization and quantification of such novel derivatives are fundamental to the drug discovery pipeline.[3]

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6] However, the inherent polarity of the imidazolidinetrione ring presents a significant challenge for chromatographic retention on standard reversed-phase columns.[6][7] This application note outlines a method leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve robust retention and separation, coupled with tandem mass spectrometry for definitive identification and quantification.

Foundational Principles: Experimental Design

Analyte Chemistry and Its Implications

The target molecule possesses a dual nature: a polar, hydrophilic imidazolidine-2,4,5-trione ring and a more hydrophobic 4-chloro-3-fluorophenyl group. This polarity is a primary determinant of the analytical strategy.

  • Chromatographic Strategy: Standard C18 reversed-phase columns often result in poor retention for polar compounds, leading to elution near the solvent front and susceptibility to matrix effects.[6] HILIC is an alternative chromatographic mode where a polar stationary phase is used with a mobile phase high in organic content.[8] This setup facilitates the retention of polar analytes like our target compound, providing better separation from matrix components.[7][8]

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar small molecules. The molecule has several potential sites for protonation (carbonyl oxygens, ring nitrogens) in positive ion mode ([M+H]⁺) and deprotonation (N-H protons) in negative ion mode ([M-H]⁻). Both modes should be investigated during initial method development to determine the most sensitive and stable precursor ion.

  • Fragmentation: The imidazolidinetrione ring is expected to be the primary site of fragmentation under Collision-Induced Dissociation (CID). Common fragmentation pathways for related structures involve the neutral loss of carbonyl (CO) and isocyanate (HNCO) moieties.[9]

Overall Analytical Workflow

The end-to-end process is designed for reproducibility and high-throughput analysis, moving from sample preparation to data acquisition and final reporting.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Sample Receipt (Plasma, Urine, etc.) Spike Spike with Internal Standard Prep->Spike Extract Analyte Extraction (e.g., Protein Precipitation) Spike->Extract Dry Evaporation & Reconstitution in Injection-Compatible Solvent Extract->Dry Inject Autosampler Injection Dry->Inject LC HILIC Separation Inject->LC MS Mass Spectrometry (ESI Ionization) LC->MS MSMS Tandem MS (MRM) (Precursor -> Fragment) MS->MSMS Integrate Peak Integration & Quantification MSMS->Integrate Review Data Review & QC Check Integrate->Review Report Generate Final Report Review->Report

Caption: High-level workflow for the LC-MS/MS analysis.

Materials and Instrumentation

ItemDescription / Vendor
Analyte Standard 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, >98% purity
Internal Standard (IS) Isotope-labeled analog (e.g., ¹³C₆- or ¹⁵N₂-labeled) is ideal. If unavailable, a structurally similar compound with different mass can be used.
Solvents LC-MS Grade Acetonitrile, Methanol, and Water.
Additives LC-MS Grade Formic Acid and Ammonium Formate.
Extraction Solvent Acetonitrile with 1% Formic Acid.
LC Column Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column.
LC System UPLC/UHPLC system capable of binary gradient elution.
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) equipped with an ESI source.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions for calibration and quality control.

  • Primary Stock (1 mg/mL): Accurately weigh ~5 mg of the analyte standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored at -20°C.

  • Internal Standard Stock (1 mg/mL): Prepare in the same manner as the analyte stock.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

Sample Preparation Protocol (from Human Plasma)

Objective: To efficiently extract the analyte from a complex biological matrix while removing interfering substances like proteins and phospholipids.

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., at 100 ng/mL) to all tubes except the blank.

  • Add 200 µL of cold acetonitrile containing 1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject directly or evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 90:10 (v/v) acetonitrile:water for injection. Reconstitution enhances compatibility with the initial HILIC mobile phase.

LC-MS/MS Method Parameters

Objective: To achieve optimal chromatographic separation and sensitive mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
Column Waters ACQUITY BEH Amide (2.1 x 50 mm, 1.7 µm) HILIC chemistry for retaining polar analytes.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid Provides ions for ESI and maintains pH for consistent analyte ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid The primary organic component in HILIC.
Flow Rate 0.4 mL/min Standard for 2.1 mm ID columns.
Injection Volume 5 µL Balances sensitivity with peak shape.
Column Temp. 40°C Improves peak shape and reduces viscosity.

| Gradient | 0.0 min: 95% B; 2.5 min: 50% B; 2.6 min: 95% B; 4.0 min: 95% B | A shallow gradient is used in HILIC to elute polar compounds. The high organic start ensures retention. |

Table 2: Mass Spectrometry Parameters

Parameter Positive Ion Mode (ESI+) Negative Ion Mode (ESI-)
Ion Source Electrospray Ionization (ESI) Electrospray Ionization (ESI)
IonSpray Voltage +5500 V -4500 V
Source Temp. 550°C 550°C
Curtain Gas 35 psi 35 psi
Ion Source Gas 1 50 psi 50 psi
Ion Source Gas 2 60 psi 60 psi
Precursor Ion (Q1) m/z 243.0 m/z 241.0
Product Ions (Q3) m/z 186.0, 158.0 m/z 198.0, 142.0
Dwell Time 100 ms 100 ms

| Collision Energy | Optimized (e.g., 25-40 eV) | Optimized (e.g., -20 to -35 eV) |

Note: All MS parameters (e.g., collision energy, declustering potential) should be optimized by infusing a standard solution of the analyte.

Data Interpretation: Fragmentation Pathway

Understanding the fragmentation of the parent molecule is crucial for confirming its identity and developing a selective Multiple Reaction Monitoring (MRM) method. Based on the structure and known fragmentation patterns of related compounds, a plausible pathway is proposed.[9][10]

In positive ion mode ([M+H]⁺, m/z 243.0) , fragmentation is initiated by cleavage of the strained trione ring.

  • Loss of HNCO: A common pathway for hydantoins involves the loss of isocyanic acid (mass 43), leading to a fragment at m/z 200.0 .

  • Loss of CO: The loss of a carbonyl group (mass 28) is another expected fragmentation, but a more significant fragmentation involves the cleavage at the N-aryl bond.

  • Cleavage and Rearrangement: A dominant fragmentation is often the cleavage of the N-C bond between the phenyl ring and the imidazolidine ring, followed by rearrangement. This can lead to the formation of the 4-chloro-3-fluorophenylisocyanate ion at m/z 186.0 . Further loss of CO from this fragment yields the 4-chloro-3-fluorophenylnitrenium ion at m/z 158.0 .

Fragmentation_Pathway Parent [M+H]⁺ 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione m/z 243.0 Frag1 [4-Chloro-3-fluorophenylisocyanate + H]⁺ m/z 186.0 Parent->Frag1 - C₃H₂N₂O₂ (imidazolidine ring fragment) Frag2 [4-Chloro-3-fluorophenylnitrenium]⁺ m/z 158.0 Frag1->Frag2 - CO

Caption: Proposed major fragmentation pathway in ESI positive mode.

Conclusion and Field-Proven Insights

This application note provides a robust and sensitive method for the analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. The use of a HILIC-based chromatographic separation is key to overcoming the challenges associated with the analyte's polarity. The detailed protocols for sample preparation and LC-MS/MS analysis serve as a validated starting point for researchers in drug development and related fields.

Key Insights for Success:

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[11]

  • Matrix Effects: Although HILIC and appropriate sample cleanup mitigate matrix effects, it is crucial to evaluate them during method validation by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples.

  • Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions (high organic content for HILIC) to prevent peak distortion.

By implementing this scientifically grounded approach, researchers can achieve reliable and high-quality data, accelerating their research and development programs.

References

  • Suzuki, T., et al. (1975). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry. Available from: [Link]

  • Van der Merwe, P. J., et al. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta. Available from: [Link]

  • Norin, G. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. Available from: [Link]

  • Kwan, W. P., & Liu, H. (2023). BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available from: [Link]

  • D'Andrea, P., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available from: [Link]

  • Barrow, C. J., & Scannell, R. J. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available from: [Link]

  • Pesek, J., & Matyska, M. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Available from: [Link]

  • Kos, J., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Available from: [Link]

  • Uher, M., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. PubMed. Available from: [Link]

  • ResearchGate. Synthesis of 1,3-substituted imidazolidine-2,4,5-triones 3a–k. ResearchGate. Available from: [Link]

  • ResearchGate. Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ResearchGate. Available from: [Link]

  • Shults, E. E., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules. Available from: [Link]

  • Reddy, G. S., et al. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available from: [Link]

Sources

Application Note: Strategic Incorporation of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Strategic Rationale The incorporation of rigid, functionally dense heterocycles into peptide scaffolds is a cornerstone of modern peptide-drug conjugate (PDC) design. Specifically, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (1-CFPIT) represents a highly valuable pharmacophore. Imidazolidine-2,4,5-trione (parabanic acid) derivatives have been extensively validated as potent inhibitors of critical metabolic and DNA repair enzymes, including Pyruvate Carboxylase (PC)[1] and Tyrosyl-DNA Phosphodiesterase 1 (TDP1)[2].

By conjugating 1-CFPIT to a targeting peptide, researchers can achieve localized delivery of the inhibitor or leverage the trione core to rigidify the peptide's secondary structure. This application note details two field-proven, self-validating methodologies for conjugating 1-CFPIT to peptides: On-Resin N-Alkylation and Solution-Phase Mitsunobu Coupling.

2. Mechanistic Principles & Causality in Experimental Design As a Senior Application Scientist, I emphasize that successful conjugation of 1-CFPIT requires a deep understanding of its intrinsic reactivity:

  • Imide Acidity & Nucleophilicity : The N3 position of the 1-substituted imidazolidine-2,4,5-trione is an unsubstituted imide with a pKa of approximately 5.5. This high acidity allows it to act as an excellent pronucleophile in Mitsunobu reactions[3] and readily undergo N-alkylation under mildly basic conditions[4].

  • Base Lability (The Ring-Opening Risk) : The 2,4,5-trione core is highly susceptible to hydrolytic cleavage at elevated pH, which opens the ring to form inactive oxaluric acid derivatives. Consequently, strong aqueous bases (e.g., NaOH) or highly nucleophilic bases must be strictly avoided. We utilize N,N-Diisopropylethylamine (DIPEA) in anhydrous N,N-Dimethylformamide (DMF) to safely deprotonate the imide without compromising the trione ring.

  • Phase Selection : Alkylation is optimally performed on solid support (on-resin) to allow the use of excess 1-CFPIT, driving the reaction to completion. Conversely, Mitsunobu coupling is executed in the solution phase because the byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to wash out of the porous peptide-resin matrix.

Experimental Protocols

Protocol A: On-Resin N-Alkylation via Bromoacetylation

Causality: This method is ideal for N-terminal capping. By converting the peptide N-terminus to a highly reactive bromoacetamide, we facilitate a rapid SN2 displacement by the 1-CFPIT anion. The solid support allows for aggressive washing to remove unreacted trione.

  • Step 1: Bromoacetylation . Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol) in anhydrous DMF. Add bromoacetic acid (10 eq) and N,N'-Diisopropylcarbodiimide (DIC, 10 eq) in DMF. Agitate for 60 minutes at room temperature. Wash with DMF (5x).

    • Self-Validation: Perform a Kaiser test; a negative result (yellow) confirms complete capping of the primary amine.

  • Step 2: N-Alkylation . Dissolve 1-CFPIT (5 eq) and DIPEA (5 eq) in anhydrous DMF. Add the solution to the bromoacetyl-peptide-resin. Agitate for 12 hours at room temperature. Wash extensively with DMF and Dichloromethane (DCM).

  • Step 3: Cleavage . Treat the resin with a standard cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Precipitate the conjugate in cold diethyl ether and lyophilize.

    • Self-Validation: Analyze the crude product via LC-MS. The target mass should be [M]. The presence of a mass corresponding to [M + 18] indicates hydrolytic ring-opening of the trione; if observed, reduce the DIPEA concentration or reaction time in Step 2.

Protocol B: Solution-Phase Mitsunobu Coupling

Causality: This approach is utilized when conjugating 1-CFPIT to a specific serine/threonine side chain or a hydroxyl-terminated PEG linker[3]. The order of addition is critical to prevent the premature activation of the peptide's hydroxyl group, which can lead to elimination side reactions.

  • Step 1: Betaine Formation . In a flame-dried flask under argon, dissolve Triphenylphosphine (PPh3, 2 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 2 eq) dropwise. Stir for 15 minutes until the yellow betaine complex forms.

  • Step 2: Pronucleophile Addition . Add 1-CFPIT (2 eq) to the mixture. The acidic imide protonates the betaine, generating the active phosphonium intermediate.

  • Step 3: Coupling . Slowly add the purified hydroxyl-peptide (1 eq) dissolved in a minimum volume of anhydrous DMF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 4: Purification . Quench with methanol, concentrate under reduced pressure, and purify via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Summary

MetricProtocol A: On-Resin N-AlkylationProtocol B: Solution-Phase Mitsunobu
Primary Application N-terminal functionalizationSide-chain (Ser/Thr) or Linker-OH coupling
Typical Crude Purity 85 - 90%60 - 70% (due to TPPO byproduct)
Reaction Time 12 hours4 hours
Scalability High (Solid-phase automation)Moderate (Requires careful HPLC purification)
Risk of Ring Opening Low to Moderate (Base-dependent)Very Low (Neutral/Acidic conditions)

Visualizations

G N1 Peptide-Resin (Free N-terminus) N2 Bromoacetylation (Bromoacetic acid, DIC) N1->N2 N3 Bromoacetyl-Peptide Resin N2->N3 N4 N-Alkylation (1-CFPIT, DIPEA, DMF) N3->N4 N5 Conjugated Resin N4->N5 N6 TFA Cleavage & Deprotection N5->N6 N7 1-CFPIT-Peptide Conjugate N6->N7

Workflow for the on-resin N-alkylation of 1-CFPIT to a bromoacetylated peptide.

G N1 PPh3 + DIAD (in THF, 0°C) N2 Betaine Intermediate N1->N2 N3 Protonation by 1-CFPIT (Imide pKa ~5.5) N2->N3 Add 1-CFPIT N4 Alkoxyphosphonium Intermediate N3->N4 Add Peptide-OH N5 SN2 Displacement by Trione Anion N4->N5 Activation N6 1-CFPIT-Peptide Conjugate + TPPO + DIADH2 N5->N6 SN2 Attack

Mechanistic pathway of the solution-phase Mitsunobu coupling with 1-CFPIT.

References

  • Schneider, N. O., et al. "Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase." ACS Medicinal Chemistry Letters, 2024, 15(7), 1088-1093. URL: [Link]

  • Kovaleva, K. S., et al. "Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1." Molbank, 2023, 2023(4), M1743. URL: [Link]

  • "Biochemical Nanotubes Containing Heterocycles as Artificial Strands for Pseudo Duplex and Triplex DNA Formation." The Journal of Physical Chemistry B, 2025. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on maximizing reaction yield and product purity.

The synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones (also known as parabanic acids) is a robust process, but its success hinges on meticulous control of reaction parameters. The most prevalent and effective method involves a two-step sequence: the formation of a substituted urea intermediate, followed by a cyclization reaction with oxalyl chloride.[1][2] This guide provides in-depth troubleshooting advice, optimized protocols, and the chemical reasoning behind each recommendation to ensure a successful and high-yielding synthesis.

General Synthetic Pathway

The synthesis is typically achieved in two key steps starting from 4-chloro-3-fluoroaniline.

Step 1: Urea Intermediate Formation. The starting aniline is converted into its corresponding urea derivative, 1-(4-chloro-3-fluorophenyl)urea. This is a critical precursor for the final cyclization.

Step 2: Cyclization. The purified urea intermediate is reacted with oxalyl chloride in an anhydrous aprotic solvent to form the target imidazolidine-2,4,5-trione ring. This step is highly effective but sensitive to reaction conditions.[3][4]

Synthetic_Pathway cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization Aniline 4-Chloro-3-fluoroaniline Reagent1 + KOCN / H₂O, HCl Aniline->Reagent1 Urea 1-(4-Chloro-3-fluorophenyl)urea Reagent1->Urea Reagent2 + Oxalyl Chloride (COCl)₂ DCM, 0-5 °C Urea->Reagent2 Product 1-(4-Chloro-3-fluorophenyl) imidazolidine-2,4,5-trione Reagent2->Product

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Q1: My overall yield is consistently low. Where should I start troubleshooting?

Low overall yield can stem from issues in either the urea formation or the final cyclization step. A systematic approach is essential.

Answer:

  • Verify Precursor Purity: The first and most critical step is to confirm the purity of your 1-(4-chloro-3-fluorophenyl)urea intermediate. Impurities from Step 1 (e.g., unreacted aniline) can interfere with the cyclization reaction, leading to side products and difficult purification. Run an NMR or measure the melting point of your urea intermediate and compare it to literature values. If it's impure, recrystallize it before proceeding.

  • Scrutinize the Cyclization Conditions: The cyclization with oxalyl chloride is the most yield-sensitive step. The primary culprits for low yield are:

    • Moisture Contamination: Oxalyl chloride reacts violently with water to form oxalic acid and HCl. This consumes your reagent and introduces acid that can promote side reactions. Ensure all glassware is oven-dried, and use anhydrous solvents.[3][4]

    • Temperature Control: This reaction is highly exothermic. Running the reaction at elevated temperatures can lead to the decomposition of the product and the formation of intractable polymeric byproducts. The addition of oxalyl chloride should always be done slowly at a low temperature (0–5 °C)[1][5].

  • Re-evaluate Stoichiometry: While a slight excess of oxalyl chloride is often used to drive the reaction to completion, a large excess can lead to more side products. A molar ratio of 1.2 to 1.5 equivalents of oxalyl chloride relative to the urea is a good starting point.[4]

Q2: The cyclization with oxalyl chloride is not working well. My TLC shows a complex mixture or unreacted starting material. What's going wrong?

Answer:

This is a common problem that almost always points to issues with reagents or reaction conditions.

  • Cause 1: Inactive Oxalyl Chloride. Oxalyl chloride is highly reactive and can degrade upon storage, especially if exposed to moisture. Use a fresh bottle or a recently opened one. A simple quality check is to observe its fuming in moist air; lack of fuming suggests degradation.

  • Cause 2: Inadequate Acid Scavenging. The reaction generates two equivalents of HCl. While the reaction can proceed without a base, the accumulating acid can sometimes lead to degradation pathways. The addition of a non-nucleophilic base, such as triethylamine (TEA), can scavenge the HCl and often leads to a cleaner reaction and higher yield.[4] Add the TEA to the urea solution before the dropwise addition of oxalyl chloride.

  • Cause 3: Incorrect Solvent. The solvent must be aprotic and inert to the reaction conditions. Dichloromethane (DCM) is the most commonly used and effective solvent.[3][5] Using solvents like THF can be problematic as they can be cleaved under the acidic conditions generated.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Urea Is the Urea Intermediate Pure? (Check MP/NMR) Start->Check_Urea Purify_Urea Recrystallize Urea Intermediate Check_Urea->Purify_Urea No Check_Reagents Are Oxalyl Chloride & Solvent Fresh and Anhydrous? Check_Urea->Check_Reagents Yes Purify_Urea->Check_Reagents Replace_Reagents Use New Anhydrous Solvent and Fresh Oxalyl Chloride Check_Reagents->Replace_Reagents No Check_Conditions Was Temperature Maintained at 0-5°C During Addition? Check_Reagents->Check_Conditions Yes Replace_Reagents->Check_Conditions Optimize_Temp Improve Cooling Bath & Add Oxalyl Chloride Slower Check_Conditions->Optimize_Temp No Consider_Base Add Triethylamine (TEA) as an HCl Scavenger Check_Conditions->Consider_Base Yes Optimize_Temp->Consider_Base Success High Yield Achieved Consider_Base->Success

Caption: A decision-making workflow for troubleshooting low yields.

Q3: How do I effectively isolate the final product to maximize my isolated yield?

Answer:

Product isolation is as crucial as the reaction itself. Mechanical losses during this phase can significantly reduce your final yield.

  • Solvent Removal: After the reaction is complete (as monitored by TLC), the first step is often to remove the excess oxalyl chloride and solvent under reduced pressure. It is critical not to heat the mixture excessively during this step to prevent product decomposition.

  • Precipitation: The product is typically a solid that is insoluble in non-polar solvents. After concentrating the reaction mixture, the addition of a non-polar solvent like n-hexane is a standard method to precipitate the product.[3][5] For maximum precipitation:

    • Use a sufficient volume of the anti-solvent (e.g., n-hexane).

    • Stir the resulting slurry at a low temperature (e.g., 0 °C) for at least 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold n-hexane to remove any soluble impurities. Avoid using solvents in which the product has significant solubility.

Q4: My final product is off-color (e.g., yellow or brown) instead of white. What causes this and how can I purify it?

Answer:

An off-color product indicates the presence of impurities, often from side reactions or decomposition.

  • Source of Color: The color often arises from small amounts of polymeric or oxidized byproducts. These can form if the reaction temperature was too high or if the starting materials were not pure.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purification. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A common choice is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane). Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity appears. Allow it to cool slowly to form pure crystals.

    • Activated Carbon: If the color is persistent, you can try adding a small amount of activated carbon to the hot solution during recrystallization to adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to crystallize.

Optimized Experimental Protocols

The following protocols are based on established literature procedures and best practices for maximizing yield and purity.[1][3][4][5]

Protocol 1: Synthesis of 1-(4-Chloro-3-fluorophenyl)urea
  • Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in a mixture of water and concentrated HCl.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of potassium cyanate (KOCN) (1.1 eq) in water dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete consumption of the aniline.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the white solid under vacuum. Confirm purity by melting point and NMR before proceeding.

Protocol 2: Synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(4-chloro-3-fluorophenyl)urea (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of urea).

  • Inert Atmosphere: Flush the system with dry nitrogen.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-salt bath.

  • Base Addition (Optional but Recommended): Add triethylamine (2.2 eq) to the suspension.

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0–5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The product spot should be visible, and the starting urea spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and most of the DCM.

    • Add n-hexane to the resulting residue to precipitate the product.

    • Stir the slurry at 0 °C for 30 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold n-hexane.

    • Dry the product under high vacuum. The product should be a white or off-white solid.

  • Purification (if necessary): Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain a product of high purity.

ParameterRecommended ConditionRationale / Key Insight
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic, and easily removed. Must be dry to prevent reagent quenching.
Temperature 0–5 °C for addition, then warm to RTControls the highly exothermic reaction, preventing byproduct formation and decomposition.[3]
Oxalyl Chloride 1.2–1.5 equivalentsA slight excess ensures complete conversion of the urea intermediate.
Base (Optional) Triethylamine (2.2 eq)Scavenges HCl byproduct, preventing acid-catalyzed side reactions and improving yield.[4]
Workup Concentration followed by n-hexane precipitationEfficiently isolates the solid product from the reaction mixture.[5]
References
  • Hillier, M. C., et al. (2002). Synthesis of Hydantoins and Dihydrouracils via Thermally-Promoted Cyclization of Ureidoacetamides. Journal of Organic Chemistry. Available at: [Link]

  • Procopiou, P. A., et al. (2010). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. Available at: [Link]

  • Pejchal, V., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. Available at: [Link]

  • Zare, A., et al. (2014). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules. Available at: [Link]

Sources

preventing degradation of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione during storage

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Storage and Handling of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Welcome to the dedicated technical support guide for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Degradation can lead to inconsistent results, loss of activity, and the introduction of confounding variables. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs) - The Essentials of Proper Storage

Question: What are the ideal long-term storage conditions for solid 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione?

Answer: For maximum stability, the solid compound should be stored at -20°C , protected from light and moisture. We recommend storing it in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis, oxidation, and photodegradation.[1]

Question: I need to prepare a stock solution. What is the best practice for storage?

Answer: Stock solutions are inherently less stable than the solid compound. If you must store a solution, prepare it in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is critical to use a high-purity, anhydrous grade of solvent, as moisture can significantly compromise the compound's integrity.[1]

Once prepared, aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -80°C . This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] Avoid storing solutions in standard refrigerators (4°C) for extended periods, as this temperature is often not low enough to halt slow degradation reactions.

Question: How long can I expect the compound to be stable under these recommended conditions?

Answer: When stored as a solid at -20°C under an inert atmosphere and protected from light, the compound is expected to be stable for several years. The stability of stock solutions, even at -80°C, is significantly shorter and should be monitored. For critical applications, we recommend preparing fresh solutions or qualifying stored stock solutions (e.g., via HPLC) if they have been stored for more than a few weeks.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues that may indicate compound degradation.

Scenario 1: "I'm seeing unexpected peaks in my HPLC/LC-MS analysis of the compound."

Answer: The appearance of new peaks is a strong indicator of degradation. The two most probable degradation pathways for this molecule are hydrolysis and photodegradation.

  • Hydrolytic Degradation: The imidazolidine-2,4,5-trione ring contains two imide functional groups. Imides are susceptible to hydrolysis, especially in the presence of trace amounts of water or basic conditions, leading to a ring-opening reaction.[2][3] This would result in the formation of an amido-acid derivative. Imides are generally more resistant to hydrolysis than esters, but the reaction can still occur over time, particularly in solution.[2][4]

  • Photodegradation: The 4-chloro-3-fluorophenyl moiety makes the molecule susceptible to light-induced degradation. Aryl halides can undergo photodehalogenation, a process where the carbon-halogen bond is cleaved upon exposure to UV light, leading to the formation of radical species and subsequent reaction products.[5][6][7] This could result in the replacement of the chlorine or fluorine atom with a hydrogen atom or another functional group from the solvent or buffer.

To confirm the identity of these new peaks, we recommend performing a forced degradation study (see protocol below) to intentionally generate these degradants and compare their retention times and mass spectra.

Scenario 2: "The biological activity of my compound is lower than expected or inconsistent between experiments."

Answer: A loss of potency is a classic symptom of compound degradation. If the parent compound is degrading into inactive or less active byproducts, the effective concentration in your assay will be lower than calculated. Inconsistent results often arise from using different batches of stock solutions that have degraded to varying extents.

Troubleshooting Steps:

  • Analyze Your Stock: Use an analytical technique like HPLC or LC-MS to check the purity of your current stock solution.[8]

  • Prepare Fresh: Prepare a new stock solution from the solid compound stored under ideal conditions.

  • Compare: Run your experiment using the fresh stock solution and compare the results to those obtained with the old stock. A significant difference in activity points to degradation in the stored solution.

In-Depth Analysis: Understanding Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms.

Mechanism 1: Hydrolysis of the Imide Ring

The imidazolidine-2,4,5-trione ring is the most likely site for hydrolytic attack. The reaction is typically catalyzed by acid or base, but can also occur slowly in neutral aqueous solutions. Base-catalyzed hydrolysis is generally faster for imides.[3]

  • Nucleophilic Attack: A water molecule or hydroxide ion attacks one of the carbonyl carbons of the imide ring.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Ring Opening: The C-N bond of the imide ring cleaves, resulting in the formation of a carboxylic acid and an amide group.

Hydrolysis_Pathway Parent 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Intermediate Tetrahedral Intermediate Parent->Intermediate + H₂O / OH⁻ (Nucleophilic Attack) Product Ring-Opened Amido-Acid (Degradation Product) Intermediate->Product Ring Cleavage

Caption: Generalized pathway for the hydrolysis of the imidazolidine-2,4,5-trione ring.

Mechanism 2: Photodegradation of the Aryl Halide

Exposure to light, particularly in the UV spectrum, can energize the molecule and lead to the homolytic cleavage of the C-Cl or C-F bond. This generates a highly reactive aryl radical.

  • Photoexcitation: The molecule absorbs a photon, promoting it to an excited state.

  • Homolytic Cleavage: The carbon-halogen bond breaks, yielding an aryl radical and a halogen radical.

  • Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent or another molecule to form the dehalogenated product.

Photodegradation_Pathway Parent 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Radical Aryl Radical Intermediate Parent->Radical + hv (UV Light) (Homolytic Cleavage) Product Dehalogenated Product Radical->Product + H• (from solvent) (Hydrogen Abstraction)

Caption: Simplified pathway for the photodegradation of the chloro-fluorophenyl group.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradation products and validating the specificity of your analytical methods.[9][10][11] This involves intentionally exposing the compound to harsh conditions.

Stress Condition Reagent/Condition Typical Duration Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl24-72 hours at 50°CHydrolysis
Base Hydrolysis 0.1 M NaOH2-8 hours at room temp.Hydrolysis (expected to be faster)[3][12]
Oxidation 3% H₂O₂24 hours at room temp.Oxidation
Thermal Degradation 80°C (solid state)48 hoursThermolysis
Photodegradation UV light (e.g., 254 nm) in solution8-24 hoursPhotolysis[11]

Methodology:

  • Prepare separate solutions of the compound (~1 mg/mL) for each stress condition. Include a control sample protected from all stress conditions.

  • Expose each sample to its respective stress condition for the specified duration.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples (including the control) by a suitable stability-indicating method, such as reverse-phase HPLC with UV and MS detection.[8]

  • Compare the chromatograms. The new peaks that appear in the stressed samples relative to the control are your potential degradation products. Aim for 5-20% degradation of the parent compound to ensure degradants are detectable without being excessive.[13]

Protocol 2: Workflow for Investigating Suspected Degradation

If you suspect your compound has degraded, follow this logical workflow.

Caption: Troubleshooting workflow for suspected compound degradation.

By adhering to these storage and handling guidelines, you can ensure the integrity of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, leading to more reliable and reproducible experimental outcomes.

References

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews.
  • Cawley, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Moravek.
  • ResolveMass Laboratories Inc. (2025).
  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • Korshak, V. V., et al. (1979). HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. Periodica Polytechnica Chemical Engineering, 23(2-3).
  • Zhang, Z., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 1496–1501.
  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240.
  • Wikipedia. (n.d.). Imide.
  • Chemistry Steps. (2022).
  • Engst, W., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2258-2266.
  • Meissner, F., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders.
  • Roylan Developments. (n.d.). Compound storage made simple.
  • Li, M., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 27(17), 5434.
  • Hah, S. S., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10835–10842.
  • Marin Biologic Laboratories. (n.d.). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets.
  • Jammoul, A., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4229-4236.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Al-Hokbany, N., & El-Shishtawy, R. M. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(46), 10035–10042.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). About Handling.
  • Agilent. (n.d.).

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Technical Support Center: Optimizing HPLC Conditions for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Purification

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione using High-Performance Liquid Chromatography (HPLC). This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Understanding the Analyte: Key Chemical Properties

Before delving into HPLC method development, it is crucial to understand the physicochemical properties of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

  • Molecular Formula: C₉H₄ClFN₂O₃[1]

  • Molecular Weight: 242.59 g/mol [1]

  • Structure: The molecule contains a halogenated aromatic ring (4-chloro-3-fluorophenyl) and a heterocyclic imidazolidine-2,4,5-trione core.

HPLC Method Development and Optimization: A Q&A Approach

This section provides a systematic approach to developing a robust HPLC method for the purification of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Q1: What is a good starting point for column selection?

A1: For a compound with the characteristics of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, a reversed-phase (RP) C18 column is a versatile and recommended starting point. However, given the presence of fluorine and chlorine atoms on the phenyl ring, a column with a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and enhanced retention for halogenated aromatic compounds.[4]

Column Type Advantages Considerations
C18 (Octadecyl Silane) General-purpose, good hydrophobicity, widely available.May exhibit peak tailing for polar, ionizable compounds without proper mobile phase optimization.
PFP (Pentafluorophenyl) Provides alternative selectivity for halogenated compounds, isomers, and aromatic systems through dipole-dipole, pi-pi, and ion-exchange interactions.[4]May require different mobile phase optimization compared to C18.
Poly(styrene-divinylbenzene) Can be used for the purification of related imidazolidine structures.[5]May have different selectivity and pressure limits compared to silica-based columns.

Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). If peak shape or resolution issues persist, a PFP column should be considered.

Q2: How should I approach mobile phase selection and optimization?

A2: The mobile phase composition is critical for achieving good separation. A typical reversed-phase mobile phase consists of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol).

  • Organic Modifier: Acetonitrile is generally preferred due to its lower viscosity and UV transparency at lower wavelengths. Methanol can offer different selectivity and is a suitable alternative.

  • Aqueous Component and pH Control: Due to the acidic nature of the imidazolidine-2,4,5-trione ring, controlling the mobile phase pH is essential to ensure consistent retention times and symmetrical peak shapes.[1][2][3] Operating at a pH that is at least 2 units away from the analyte's pKa will suppress ionization and lead to better peak shape and retention.[1] Since the pKa is unknown, an initial screening at different pH values is recommended. A starting point could be a mobile phase containing 0.1% formic acid or phosphoric acid to ensure a low pH (around 2.5-3.5), which will likely keep the analyte in its neutral form.

Initial Mobile Phase Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is recommended to effectively separate the main compound from potential impurities with different polarities. A good starting gradient would be to go from a low to a high percentage of the organic modifier (e.g., 10% to 90% Acetonitrile over 20-30 minutes).

Q3: What detection wavelength should I use?

A3: The presence of the aromatic ring suggests that UV detection will be suitable. To determine the optimal wavelength, a UV scan of the compound in the mobile phase should be performed. A common starting wavelength for similar aromatic compounds is around 254 nm or 280 nm.[6][7] A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about peak purity.

Troubleshooting Common HPLC Problems

This section addresses common issues encountered during the HPLC purification of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione and provides practical solutions.

Peak Tailing

Problem: The peak for the main compound exhibits significant tailing, leading to poor resolution and inaccurate integration.

Causality and Solutions:

  • Secondary Silanol Interactions: The acidic protons on the imidazolidine-2,4,5-trione can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) can suppress the ionization of the analyte and minimize these interactions.[1]

    • Solution 2: Use of an End-Capped Column: Employ a high-quality, modern, end-capped C18 column to reduce the number of accessible silanol groups.

    • Solution 3: Buffer Concentration: Increasing the buffer concentration in the mobile phase can sometimes improve peak shape for ionizable compounds.[8]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[9]

Poor Resolution

Problem: The main peak is not well-separated from impurities.

Causality and Solutions:

  • Inadequate Selectivity: The chosen stationary and mobile phases do not provide sufficient selectivity to separate the target compound from closely related impurities.

    • Solution 1: Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the mobile phase pH.[10] Even small changes in pH can significantly alter the selectivity for ionizable compounds.[3]

    • Solution 2: Change Stationary Phase: Switch to a column with a different stationary phase, such as a PFP column, which offers different selectivity for halogenated and aromatic compounds.[4]

    • Solution 3: Adjust Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Low Column Efficiency: The column may be old or fouled, leading to broader peaks and reduced resolution.

    • Solution: Replace the column with a new one of the same type.

Retention Time Drift

Problem: The retention time of the main peak is not consistent between injections.

Causality and Solutions:

  • Mobile Phase Instability: The pH of an unbuffered or poorly buffered mobile phase can change over time, leading to shifts in retention for ionizable analytes.

    • Solution: Use a buffered mobile phase and prepare it fresh daily. Ensure the pH is stable throughout the analytical run.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient column equilibration between injections, especially with gradient elution, can cause retention time shifts.

    • Solution: Ensure an adequate column equilibration time is included at the end of each gradient run.

Forced Degradation and Impurity Profiling

Q4: Why are forced degradation studies important for this compound?

A4: Forced degradation (or stress testing) studies are essential to identify potential degradation products and to develop a stability-indicating HPLC method.[9][11][12] For a heterocyclic compound like 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, degradation can occur under various stress conditions.[13] These studies help in understanding the degradation pathways and ensuring that the analytical method can separate the intact drug from its degradation products.[14][15]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization and Dilution: Neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration.

  • HPLC Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

Workflow for Forced Degradation and Impurity Profiling:

Forced_Degradation_Workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) HPLC_Analysis HPLC Analysis with DAD/PDA Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 105°C) Thermal->HPLC_Analysis Photolytic Photolytic (e.g., UV light) Photolytic->HPLC_Analysis API_Sample 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Sample API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Impurity_Identification Impurity Identification (e.g., LC-MS) Peak_Purity->Impurity_Identification Method_Validation Stability-Indicating Method Validation Impurity_Identification->Method_Validation

Caption: Workflow for forced degradation and stability-indicating method development.

FAQs

Q5: My peak shape is still poor even after adjusting the mobile phase pH. What else can I try?

A5: If pH adjustment is not sufficient, consider the following:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent can cause peak distortion.[16]

  • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.[17]

Q6: How do I know if my method is truly "stability-indicating"?

A6: A method is considered stability-indicating if it can accurately measure the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate the API peak from all degradation product peaks.[9][11][12] This is confirmed through forced degradation studies where you should observe a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. Peak purity analysis using a DAD/PDA detector is crucial to ensure that the main peak is spectrally pure and not co-eluting with any impurities.[18]

Q7: Can I use the same method for both analytical quantification and preparative purification?

A7: While the same principles apply, methods often need to be adapted for preparative scale. For preparative HPLC, you will likely need to:

  • Use a larger diameter column with the same stationary phase.

  • Increase the flow rate proportionally.

  • Increase the sample concentration and injection volume significantly. This can sometimes lead to a loss of resolution, so the method may need to be re-optimized for the larger scale.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available from: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Developing Better HPLC Methods: Setting Expectations. LCGC International. Available from: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • How to fix peak shape in hplc? ResearchGate. Available from: [Link]

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones. PubMed. Available from: [Link]

  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. Indian Journal of Applied & Pure Bio. Available from: [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available from: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link] 25.[3]Troubleshooting HPLC- Tailing Peaks. Restek. Available from: [Link]

  • The HPLC profiles of imidazolidine-2,4-dione (curve a),... ResearchGate. Available from: [Link]

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reducing impurities in 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in API Development

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a heterocyclic compound of significant interest in pharmaceutical development. As with any Active Pharmaceutical Ingredient (API), achieving high chemical purity is not merely a quality benchmark but a fundamental requirement for safety, efficacy, and stability.[1][2] Impurities, even at trace levels, can originate from starting materials, by-products of side reactions, or degradation, and may possess undesirable toxicological profiles or negatively impact the final drug product's performance.[3]

Crystallization is the most powerful and widely used technique for the purification of APIs.[2][4] It is a highly selective process that leverages differences in solubility between the target compound and its impurities to yield a solid form with a well-defined, ordered crystal lattice that inherently excludes foreign molecules.[5][6] However, achieving the desired purity (>99.8%) can be challenging. Factors such as solvent choice, cooling rate, supersaturation, and agitation must be meticulously controlled to prevent impurity incorporation.[7][8]

This guide serves as a centralized resource for our researchers and development partners. It provides a series of troubleshooting steps, in-depth FAQs, and validated protocols to diagnose and resolve common purity issues encountered during the crystallization of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Frequently Asked Questions (FAQs)

Q1: My crystallized product has a distinct yellow or brown tint, but the reference standard is a white powder. What is the likely cause? A1: Colored impurities are the most common cause. These are often highly conjugated aromatic by-products from the synthesis. The goal is to find a recrystallization solvent in which your target compound has high solubility when hot and low solubility when cold, while the colored impurity remains in the cold solvent (the "mother liquor"). If a single solvent is ineffective, consider adding activated carbon to the hot solution before filtration, though this should be used judiciously as it can sometimes adsorb the product.

Q2: After recrystallization, my yield is consistently below 50%. How can I improve it? A2: Low yield is a common trade-off for high purity. Several factors could be at play:

  • Excessive Solvent: You may be using too much hot solvent to dissolve the crude material. Use only the minimum amount required to achieve full dissolution.[9]

  • High Solubility in Cold Solvent: The compound may still be significantly soluble in the solvent even after cooling. To mitigate this, ensure the solution is thoroughly cooled in an ice bath before filtration.

  • Premature Crystallization: If crystals form too quickly in the hot solution or during hot filtration, product is lost. Ensure your filtration apparatus is pre-heated.

  • Inappropriate Solvent: The chosen solvent may not have a steep enough solubility curve. A good solvent will dissolve a large amount of product when hot and very little when cold.

Q3: My compound "oils out" instead of forming crystals. What is happening and how can I fix it? A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice.[9] This often happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid. To resolve this:

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to reduce the supersaturation level.[9]

  • Lower the Cooling Temperature: Start the crystallization from a lower initial temperature, if possible.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation at a higher temperature.[9]

Q4: I've performed a recrystallization, but HPLC analysis shows no significant improvement in purity. What should I investigate next? A4: This suggests a fundamental issue with the purification strategy. The impurity may be structurally very similar to the target compound, leading to co-crystallization or the formation of a solid solution.[3][10] You will need to systematically re-evaluate your process. Refer to the detailed troubleshooting guide below for a structured approach.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving persistent impurity issues.

Problem 1: A Key Process Impurity Persists Above 0.15% Post-Crystallization

Initial Assessment: The first step is to characterize the impurity. Is it a starting material, a reagent, or a by-product? Analytical techniques like HPLC-MS are crucial for identification.[11] Understanding the impurity's structure provides clues to its physical properties (e.g., polarity, solubility).

Workflow for Troubleshooting Persistent Impurities:

G start Impurity > 0.15% after initial crystallization wash Step 1: Perform Crystal Wash Study (See Protocol 3) start->wash analyze_wash Analyze Washed Crystals & Mother Liquor via HPLC wash->analyze_wash wash_ok Is Impurity Level Acceptable? analyze_wash->wash_ok rescreen Step 2: Re-Screen Solvent Systems (See Protocol 1) wash_ok->rescreen No end_ok Process Optimized: Impurity < 0.15% wash_ok->end_ok Yes analyze_rescreen Identify New Solvent/ Anti-Solvent System rescreen->analyze_rescreen cooling Step 3: Optimize Crystallization Kinetics (See Protocol 2) analyze_rescreen->cooling analyze_cooling Analyze Crystals from Slow Cooling Profile cooling->analyze_cooling analyze_cooling->wash_ok end_fail Impurity Persists: Consider Re-synthesis or Chromatographic Purification

Caption: Troubleshooting workflow for persistent impurities.

Causality Explained:

  • Step 1 (Crystal Wash): This first diagnostic step determines if the impurity is simply adhering to the crystal surface.[3] Surface adsorption is common, and an effective wash can sometimes resolve the issue without needing to re-develop the entire crystallization process.

  • Step 2 (Solvent Re-Screen): If washing is ineffective, the impurity is likely incorporated within the crystal lattice.[12] This indicates that the thermodynamic and kinetic environment of the initial crystallization is not selective enough. A different solvent system can fundamentally alter the solubility of both the product and the impurity, providing the necessary selectivity.[5]

Problem 2: Residual Solvents Detected Above ICH Limits

Initial Assessment: Use Gas Chromatography (GC) to accurately quantify the residual solvents. High residual solvent levels can indicate that solvent molecules are trapped within the crystal lattice (occlusion) or that the drying process is inefficient.

Possible Causes & Corrective Actions:

Potential Cause Scientific Rationale Recommended Action
Inefficient Drying The temperature may be too low or the vacuum not strong enough to effectively remove the solvent from the crystal surfaces and interstitial spaces.Increase drying temperature (ensure it is well below the product's melting point), increase vacuum depth, and extend drying time.
Crystal Morphology Large or irregularly shaped crystals, or agglomerates, can trap solvent molecules within internal voids.[3]Modify crystallization conditions (e.g., increase agitation, adjust cooling rate) to produce smaller, more uniform crystals. Consider milling followed by re-drying, if feasible.
Solvent Occlusion During rapid crystal growth, pockets of solvent can become trapped inside the crystal lattice itself.[3]Slow down the rate of crystallization by implementing a slower cooling profile or a slower anti-solvent addition rate.[15][16]
Solvate Formation The solvent may be incorporated into the crystal structure in a stoichiometric manner, forming a stable solvate.Characterize the solid form using techniques like DSC, TGA, and PXRD. If a solvate has formed, a different solvent must be used for the crystallization.

Key Experimental Protocols

Protocol 1: Systematic Solvent & Anti-Solvent Screening

Objective: To identify a solvent system with a high-solubility differential for the target compound at high and low temperatures, while maximizing impurity solubility at low temperatures.

  • Preparation: Place approximately 20-30 mg of crude 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione into several small vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

  • Heating: For solvents where the compound is poorly soluble at room temperature, heat the mixture gently (e.g., to 60°C). Observe if dissolution occurs. These are potential candidates for single-solvent recrystallization.

  • Anti-Solvent Test: For solvents where the compound is highly soluble at room temperature (e.g., Acetone, THF), begin adding an anti-solvent (a solvent in which the compound is insoluble, like Heptane or Water) dropwise until persistent turbidity (cloudiness) is observed.[9]

  • Cooling & Observation: Allow all vials that showed good hot solubility (or turbidity with anti-solvent) to cool slowly to room temperature, then place them in an ice bath for 30 minutes.

  • Evaluation: Observe the quality and quantity of the crystals formed. A good system will produce a significant amount of crystalline solid, leaving a clear mother liquor.

  • Analysis: Isolate the crystals and analyze their purity by HPLC, comparing it to the starting material.

Protocol 2: Controlled Cooling Crystallization for Purity Enhancement

Objective: To minimize impurity incorporation by controlling the rate of crystal growth.

  • Dissolution: In a jacketed reactor vessel, dissolve the crude compound in the minimum amount of the chosen hot solvent (determined from Protocol 1). For example, dissolve 10 g of crude material in hot Acetonitrile.

  • Hold Period: Hold the solution at the dissolution temperature (e.g., 70°C) for 15-20 minutes to ensure all nuclei have dissolved.

  • Seeding (Optional but Recommended): When the solution has cooled by 5-10°C, add a small quantity (~0.1-1% by weight) of high-purity seed crystals. Seeding controls nucleation and can lead to a more uniform particle size distribution.[1][8]

  • Continued Cooling & Agitation: Continue the slow cooling to the final temperature (e.g., 5°C). Maintain gentle agitation throughout the process to ensure good heat transfer and keep crystals suspended.

  • Aging: Hold the resulting slurry at the final temperature for 1-3 hours to allow for complete crystallization.

  • Isolation: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold fresh solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Slurry Resuspension for Surface Impurity Removal

Objective: To wash away impurities adsorbed to the crystal surface.

  • Preparation: Place the isolated, crystallized product into a flask.

  • Solvent Addition: Add a volume of a solvent in which the product is very poorly soluble (e.g., Heptane or a mixture of Ethanol/Water where solubility is low) sufficient to create a stirrable slurry.

  • Slurrying: Stir the slurry at room temperature for 30-60 minutes.

  • Isolation & Drying: Filter the solid, wash with a small amount of fresh, cold wash solvent, and dry under vacuum.

  • Analysis: Analyze the product purity via HPLC to determine if the wash was effective.

Mechanisms of Impurity Incorporation

Understanding how impurities contaminate a crystalline product is key to preventing it. The primary mechanisms are illustrated below.

G cluster_crystal Growing Crystal cluster_solution Mother Liquor crystal_lattice product_mol Product Molecule product_mol->crystal_lattice:f3 Correct Lattice Integration impurity_mol Impurity Molecule inclusion Inclusion (Trapped Mother Liquor) impurity_mol->inclusion adsorption Surface Adsorption impurity_mol->adsorption solid_solution Solid Solution (Incorporation into lattice) impurity_mol->solid_solution inclusion->crystal_lattice:f1 adsorption->crystal_lattice:f6 solid_solution->crystal_lattice:f4 Incorrect Lattice Integration

Caption: Primary mechanisms of impurity incorporation during crystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Problems in Industrial Settings. Zhanghua Dryer. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal.... ResearchGate. [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]

  • ResearchGate. (2020). A Structured Approach to Cope with Impurities During Industrial Crystallization Development. ResearchGate. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

Sources

handling moisture sensitivity of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential technical support for handling the moisture-sensitive compound, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. The information herein is designed to ensure experimental success and maintain the integrity of this valuable research chemical.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and handling of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Q1: What is 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione and what are its primary applications?

A: 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a heterocyclic compound belonging to the imidazolidine-2,4,5-trione (also known as parabanic acid) class of molecules.[1][2] This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. N-substituted derivatives of parabanic acid have been investigated as inhibitors of various enzymes, demonstrating potential as anticancer, antiepileptic, lipid-lowering, and antidiabetic agents.[2] Specifically, derivatives of imidazolidine-2,4,5-trione have shown promise as inhibitors of soluble epoxide hydrolase (sEH) and cholinergic enzymes.[3][4][5][6]

Q2: Why is this compound considered moisture-sensitive?

A: The imidazolidine-2,4,5-trione ring system is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the amide bonds within the ring.[7][8] Exposure to atmospheric moisture can initiate this degradation process, compromising the purity and reactivity of the compound. The carbonyl groups in the trione structure are electrophilic and can be attacked by water, leading to ring-opening.

Q3: How should I properly store 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione?

A: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[9] For long-term storage, it is highly recommended to use a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to minimize exposure to ambient moisture.[10][11] Storing the primary container inside a larger, sealed bag with desiccant pouches is an additional protective measure.[11]

Q4: I've noticed the powder has started to clump together. What does this mean and can I still use it?

A: Clumping is a clear indication of moisture absorption.[12][13] While minor clumping might be addressed by gently breaking up the clumps with a dry spatula in a controlled, low-humidity environment (like a glovebox), it signifies that some degree of hydrolysis may have already occurred.[12][13] For experiments highly sensitive to impurities or requiring precise stoichiometry, it is strongly recommended to use a fresh, free-flowing lot of the compound.[13]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation due to the moisture sensitivity of the compound.

Problem Potential Cause Recommended Solution
Inconsistent or poor reaction yields. Degradation of the starting material due to moisture exposure.Ensure all handling and reaction setup procedures are performed under strictly anhydrous conditions. Use freshly opened or properly stored compound. Consider quantifying the purity of the starting material before use.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). Formation of hydrolysis byproducts.Review handling and storage procedures to identify potential points of moisture ingress. Purify the compound if necessary and re-evaluate.
Difficulty in achieving complete dissolution in non-polar aprotic solvents. Presence of insoluble hydrolysis products.Filter the solution before use, but be aware that this removes some of the active compound. The best course of action is to prevent hydrolysis in the first place.
Color change of the solid compound over time. Potential degradation of the compound.Discard the material and use a fresh batch. Implement more stringent storage conditions to prevent future degradation.

III. Best Practices & Protocols

Adherence to the following protocols is critical for obtaining reliable and reproducible results.

Protocol 1: Handling and Weighing of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

The ideal method for handling this hygroscopic powder is within a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[13][14][15]

If a glovebox is unavailable:

  • Preparation: Have all necessary equipment (spatulas, weighing paper/boat, and reaction vessel) clean, dry, and readily accessible to minimize exposure time.[13]

  • Work Area: Perform the weighing in an area with the lowest possible humidity.

  • Minimize Exposure: Open the primary container of the compound for the shortest time possible.[12][13] If multiple samples are needed, weigh them in quick succession.[13]

  • Resealing: Immediately and securely reseal the container after use.[12] Wrapping the cap with Parafilm can provide an additional barrier against moisture.[11]

  • Aliquotting: For long-term use, consider aliquoting the bulk powder into smaller, single-use vials under an inert atmosphere to avoid repeated opening of the main container.[13]

Protocol 2: Setting Up a Moisture-Free Reaction

To prevent hydrolysis during a reaction, it is crucial to create and maintain an inert atmosphere.[16] This is typically achieved using a Schlenk line or by employing balloon techniques with an inert gas like nitrogen or argon.[14][16][17]

Step-by-Step Procedure using Inert Gas Balloon:

  • Glassware Preparation: Thoroughly dry all glassware, including stir bars, in an oven (e.g., 125°C overnight) and allow to cool in a desiccator or assemble while hot and flush with a stream of inert gas.[18][19]

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and fit the flask with a rubber septum.[20]

  • Inert Gas Flush: Insert a needle connected to an inert gas source (e.g., a balloon filled with nitrogen or argon) through the septum.[16][18] Insert a second, "exit" needle to allow the air in the flask to be displaced.[16][18]

  • Purging: Allow the inert gas to flush the system for several minutes to ensure all air and residual moisture are removed.[16] The duration of the flush depends on the volume of the flask.

  • Positive Pressure: Remove the exit needle while maintaining the inert gas inlet to create a slight positive pressure within the reaction vessel.[19] This prevents air from re-entering the system.

  • Reagent Addition: Add anhydrous solvents and other reagents via syringe through the septum.[20] If adding a solid, it is best to add it to the flask before the initial inert gas flush.[20]

IV. Visual Guides

Troubleshooting Logic for Poor Reaction Outcomes

Caption: Troubleshooting flowchart for moisture-related issues.

Workflow for Setting Up a Moisture-Free Reaction

Moisture_Free_Workflow cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Dry_Glassware 1. Oven-dry all glassware (flask, stir bar, etc.) Cool_Desiccator 2. Cool glassware in a desiccator Dry_Glassware->Cool_Desiccator Assemble 3. Assemble glassware and add solid reagent Cool_Desiccator->Assemble Septum 4. Seal flask with rubber septum Assemble->Septum Flush 5. Flush with inert gas (N2 or Ar) via needles Septum->Flush Positive_Pressure 6. Remove exit needle to establish positive pressure Flush->Positive_Pressure Add_Solvent 7. Add anhydrous solvent via syringe Positive_Pressure->Add_Solvent Add_Reagents 8. Add other reagents via syringe Add_Solvent->Add_Reagents Run_Reaction 9. Proceed with reaction under inert atmosphere Add_Reagents->Run_Reaction

Caption: Workflow for a moisture-free reaction setup.

V. References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • Kintek Furnace. (2026, March 15). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • ResearchGate. (2021, August 8). How to create inert atmosphere? [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • MDPI. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: About. [Link]

  • PubMed. (2011, September 5). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]

  • Chemistry LibreTexts. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]

  • ResearchGate. Fig. 1. (Top). Molecular representation of imidazolidine-2,4,5-trione (...). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and mechanism of hydantoic ring opening. The alkaline hydrolysis of 3-arylimidazolidine-2,4-diones to 5-arylhydantoic acids. [Link]

  • MDPI. (2023, November 9). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. [Link]

  • PMC. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. [Link]

  • ResearchGate. ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. [Link]

  • NextSDS. 1-(3-chlorophenyl)imidazolidine-2,4-dione — Chemical Substance Information. [Link]

  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • PubMed. (2020, February 1). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. [Link]

  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • PMC. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. [Link]

  • PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Green Chemistry (RSC Publishing). Defluorinative [4 + 1] annulation of perfluoroalkyl N-mesylhydrazones with primary amines provides 5-fluoroalkyl 1,2,3-triazoles. [Link]

Sources

resolving NMR peak overlaps for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione .

As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic bottlenecks associated with this molecule. The combination of a highly electron-deficient halogenated aromatic ring and a trione system creates severe chemical shift degeneracy (peak overlap) in ¹H NMR and complex heteronuclear splitting in ¹³C NMR.

This center provides field-proven, self-validating protocols to deconvolute these spectra, ensuring absolute structural certainty for your drug development and synthetic workflows.

Section 1: Diagnostic Resolution Workflow

Before altering your sample or instrument parameters, use the logical decision tree below to identify the optimal troubleshooting path based on the specific nucleus affected.

NMR_Workflow Start Identify Peak Overlap in 1D NMR Spectra Type Which Nucleus is Affected? Start->Type H1 1H NMR (Aromatic Protons H-2, H-5, H-6) Type->H1 C13 13C NMR (C-F Splitting vs Carbonyls) Type->C13 ASIS Apply ASIS (Switch to Benzene-d6) H1->ASIS Step 1: Solvent Shift Decouple Run 13C{19F} Decoupled NMR C13->Decouple Step 1: Remove J(C-F) COSY Run 2D 1H-1H COSY ASIS->COSY Step 2: If overlap persists Resolved Unambiguous Structural Assignment COSY->Resolved HMBC Run 2D 1H-13C HMBC Decouple->HMBC Step 2: Correlate to Carbonyls HMBC->Resolved

Caption: Workflow for diagnosing and resolving 1H and 13C NMR peak overlaps in fluorinated aromatics.

Section 2: Troubleshooting Guides & Methodologies

Guide 1: Resolving Aromatic ¹H Overlaps (H-2, H-5, H-6)

The Problem: In standard solvents like CDCl₃ or DMSO-d₆, the aromatic protons (H-2, H-5, H-6) often cluster into an unresolvable multiplet between 7.3 and 7.8 ppm. The Causality: The strong electron-withdrawing effects of the chloro, fluoro, and imidazolidine-trione groups create a nearly identical electronic shielding environment for these three protons. The Solution: Aromatic Solvent-Induced Shift (ASIS). The electron-rich π-cloud of Benzene-d₆ forms a transient, non-covalent collision complex with the electron-deficient fluorinated ring. Because this stacking is highly sensitive to steric geometry, protons closer to the halogens experience differential magnetic anisotropy, spreading out the crowded signals[1]. If 1D ASIS is insufficient, 2D NMR techniques distribute the signals across two frequency axes, drastically improving resolution[2].

Protocol 1.1: ASIS and 2D COSY Execution

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of high-purity Benzene-d₆.

  • 1D Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K (16 scans, 10s relaxation delay).

  • Validation Check: Successful ASIS is confirmed if the previously merged multiplet resolves into three distinct signals with a perfect 1:1:1 integration ratio.

  • 2D COSY Setup (If necessary): If partial overlap persists, load a standard ¹H-¹H COSY pulse program. Set the spectral width strictly to the aromatic region (e.g., 6.5–8.5 ppm) to maximize digital resolution. Acquire with 256 increments in the indirect dimension (t₁)[2].

  • Data Analysis: Trace the off-diagonal cross-peaks. H-5 and H-6 will show a strong ortho-coupling cross-peak (~8-9 Hz), while H-2 will only show weak meta-coupling to H-6, allowing unambiguous assignment[3].

Guide 2: Deconvoluting ¹³C-¹⁹F Multiplets and Carbonyl Overlaps

The Problem: The ¹³C NMR spectrum shows massive peak overlap in the 150–165 ppm region, obscuring the three critical carbonyl carbons (C-2, C-4, C-5 of the trione ring). The Causality: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. While this provides excellent sensitivity, it induces massive heteronuclear scalar coupling (J-coupling) across the carbon framework[4]. The ¹J(C-F) coupling for C-3 is ~250 Hz. On a 100 MHz ¹³C spectrometer, this splits the C-3 peak into a doublet separated by 2.5 ppm, causing it to land directly on top of the trione carbonyl resonances. The Solution: ¹⁹F-decoupled ¹³C NMR (¹³C{¹⁹F}) followed by 2D HMBC.

Protocol 2.1: ¹³C{¹⁹F} Decoupling

  • Hardware Verification: Ensure your spectrometer is equipped with a probe capable of simultaneous ¹³C observation and ¹⁹F decoupling (e.g., a dual-broadband or dedicated H/F/C probe).

  • Frequency Referencing: Run a quick 1D ¹⁹F scan to determine the exact resonance frequency of the fluorine atom.

  • Parameter Setup: Load a ¹³C{¹H} pulse sequence and modify the routing to apply continuous wave (CW) or WALTZ-16 decoupling on the ¹⁹F channel at the frequency determined in Step 2.

  • Validation Check: Compare the standard ¹³C spectrum to the ¹³C{¹⁹F} spectrum. The protocol is successful if the massive ~250 Hz doublet collapses into a single sharp peak, revealing the hidden carbonyl singlets beneath it.

Section 3: Quantitative Data Presentation

Use the table below as a reference benchmark to identify which signals are at risk of overlap and which resolution strategy to deploy.

NucleusPositionExpected Shift (ppm)Multiplicity & CouplingOverlap RiskPrimary Resolution Strategy
¹H H-2 (Aromatic)7.40 – 7.60dd (JHF ~9 Hz, JHH ~2 Hz)High (with H-5/H-6)ASIS (Benzene-d₆) / COSY
¹H H-5 (Aromatic)7.40 – 7.60d (JHH ~8 Hz)High (with H-2/H-6)ASIS (Benzene-d₆) / COSY
¹H H-6 (Aromatic)7.30 – 7.50dd (JHH ~8 Hz, JHH ~2 Hz)High (with H-2/H-5)ASIS (Benzene-d₆) / COSY
¹³C C-3 (C-F)~158.0d (¹JCF ~250 Hz)Critical (with C=O)¹³C{¹⁹F} Decoupling
¹³C C-2, C-4, C-5155.0 – 165.0s (Carbonyls)Critical (with C-3)¹³C{¹⁹F} / 2D HMBC
¹³C C-2 (Aromatic)~116.0d (²JCF ~25 Hz)LowStandard ¹³C{¹H}

Section 4: Frequently Asked Questions (FAQs)

Q: The NH proton of the imidazolidine-2,4,5-trione ring is completely missing in my ¹H NMR spectrum in CDCl₃. Is my compound degraded? A: No. The NH proton is highly acidic and exchangeable. In solvents like CDCl₃ that contain trace amounts of water, rapid intermolecular proton exchange occurs. Because this exchange rate is comparable to the NMR timescale, the signal broadens into the baseline and disappears. Fix: Switch to a strongly hydrogen-bonding solvent like DMSO-d₆. DMSO solvates the NH proton, drastically slowing the exchange rate and revealing a sharp singlet, typically between 11.0 and 12.0 ppm.

Q: How should I properly reference my ¹⁹F NMR spectrum for this compound? A: Unlike ¹H and ¹³C NMR which universally use TMS (Tetramethylsilane) at 0 ppm, ¹⁹F NMR requires specific references due to its massive chemical shift dispersion (over 700 ppm). Hexafluorobenzene (HFB) is a standard internal reference, assigned a chemical shift of -164.0 ppm. Alternatively, Trifluoroacetic acid (TFA) at -76.2 ppm can be used[5]. Add approximately 1% (v/v) of the reference standard to your NMR tube prior to acquisition.

Q: My 2D HSQC spectrum shows weak cross-peaks for the aromatic protons. How can I optimize this? A: The ¹JCH coupling constant for highly halogenated aromatic rings can deviate from the standard 145 Hz assumed by default HSQC pulse programs. To maximize magnetization transfer and signal-to-noise ratio, optimize the delay times in your HSQC pulse sequence for a ¹JCH of ~160 Hz, which is more accurate for electron-deficient fluorinated aromatics.

Sources

Technical Support Center: Troubleshooting 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione .

While the imidazolidine-2,4,5-trione (parabanic acid) core is a highly privileged pharmacophore, its dense array of electrophilic carbonyls and the electron-deficient halogenated phenyl ring make it susceptible to several competing side reactions during N3-functionalization. This guide provides field-proven insights to establish a high-yielding, self-validating functionalization workflow.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: I am observing significant degradation of the starting material into open-chain byproducts during N-alkylation. What is causing this, and how can I prevent it? Cause: You are observing the hydrolytic ring-opening of the parabanic acid core. The imidazolidine-2,4,5-trione ring is highly electrophilic. In the presence of aqueous bases (e.g., hydroxide ions) or even trace moisture at elevated temperatures, the trione ring undergoes rapid nucleophilic attack at the C4 or C5 carbonyl. This leads to irreversible ring cleavage and the formation of 1[1]. Solution: Strict anhydrous conditions are mandatory. Switch from aqueous or protic solvent systems to anhydrous polar aprotic solvents like DMF. Replace hydroxide bases with anhydrous mild bases such as Potassium Carbonate ( K2​CO3​ ) or 2[2]. When using NaH , ensure the reaction is kept between 0 °C and 25 °C to prevent base-catalyzed decomposition.

Q2: Mass spectrometry indicates a byproduct with a mass consistent with the loss of fluorine and the addition of my nucleophile. How do I suppress this? Cause: The 4-chloro-3-fluorophenyl moiety is highly activated toward3[3]. Both halogens are electron-withdrawing, making the fluorine an excellent leaving group when exposed to strong nucleophiles (like alkoxides or unhindered amines) at elevated temperatures. Solution:

  • Temperature Control: SN​Ar reactions require higher activation energies than simple N-alkylations. Keep the reaction temperature strictly below 50 °C.

  • Base Selection: Use strictly non-nucleophilic bases (e.g., N,N -Diisopropylethylamine [DIPEA] or K2​CO3​ ).

  • Stoichiometry: Limit the alkylating agent to a slight stoichiometric excess (1.1–1.5 equivalents) to prevent over-reaction[4].

Q3: I am getting a mixture of N-alkylated and O-alkylated products. How can I drive the selectivity toward the desired N3-alkylation? Cause: The imidazolidine-2,4,5-trione system exhibits ambident reactivity. According to4[4], the oxygen atoms of the carbonyls are "hard" nucleophiles, while the deprotonated N3 nitrogen is a "softer" nucleophile. Using "hard" electrophiles (like alkyl tosylates, mesylates, or highly reactive alkyl chlorides) will favor O-alkylation. Solution: Use softer electrophiles, such as alkyl iodides. If you must use an alkyl chloride or bromide, add a catalytic amount of Potassium Iodide ( KI ) to generate the softer alkyl iodide in situ via the4[4]. Furthermore, using polar aprotic solvents (DMF) strongly solvates the metal counterion (e.g., Na+ ), leaving the nitrogen more exposed and reactive for SN​2 pathways.

📊 Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the quantitative yield of the desired N3-alkylated product versus side reactions.

BaseSolventElectrophileTemp (°C)Primary Reaction OutcomeYield of Target (%)
NaOH (aq)THF/WaterAlkyl-Br60Ring Opening (Oxaluric acid)< 5%
Cs2​CO3​ DMFAlkyl-OTs25O-Alkylation / N-Alkylation mix30%
K2​CO3​ DMFAlkyl-Cl80 SN​Ar on Phenyl Ring15%
NaH DMF (Anhydrous) Alkyl-I 0 to 25 Clean N3-Alkylation > 85%

🧪 Experimental Protocol: Self-Validating N3-Alkylation Workflow

Objective: Selective N3-alkylation of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione using NaH in DMF[2]. Note: Every step below includes a validation check to ensure the chemical state of the system is correct before proceeding.

Step 1: Anhydrous Deprotonation

  • Action: Dissolve 1.0 eq of the trione in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath. Slowly add 1.1 eq of Sodium Hydride ( NaH , 60% dispersion in mineral oil).

  • Validation Check: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) confirms the hydride is active and deprotonation is occurring. The suspension must transition into a clear, homogeneous solution once deprotonation is complete (approx. 30 mins).

Step 2: Electrophilic Addition

  • Action: Add 1.2 eq of the alkyl iodide dropwise to the 0 °C solution. If only an alkyl chloride is available, add 0.1 eq of anhydrous KI prior to the electrophile to initiate a Finkelstein conversion[4]. Allow the reaction to slowly warm to room temperature (25 °C) over 4 hours.

  • Validation Check: Monitor reaction progress via TLC (Eluent: 70:30 Hexanes:Ethyl Acetate). The starting trione will appear as a highly polar, UV-active spot near the baseline. Successful N-alkylation is validated by the emergence of a new, less polar UV-active spot (higher Rf​ ).

Step 3: Quenching and Phase Separation

  • Action: Cool the reaction back to 0 °C and quench slowly with cold, saturated aqueous NH4​Cl . Extract the aqueous layer 3x with Ethyl Acetate.

  • Validation Check: Test the pH of the aqueous layer; it must be mildly acidic to neutral (pH 6-7). An alkaline pH indicates unquenched base, which risks late-stage hydrolysis of the trione ring during the workup[1].

Step 4: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

  • Validation Check: Perform 1H NMR on the purified product. The disappearance of the broad N-H singlet (typically around 11-12 ppm in DMSO- d6​ ) and the appearance of aliphatic protons corresponding to the alkyl chain confirm successful N3-functionalization.

🗺️ Mandatory Visualization: Reaction Pathways

ReactionPathways SM 1-(4-Chloro-3-fluorophenyl) imidazolidine-2,4,5-trione (Starting Material) N_Alk N3-Alkylation (Desired Target) SM->N_Alk Mild Base, Soft Electrophile Anhydrous DMF, 0-25°C O_Alk O-Alkylation (Side Product) SM->O_Alk Hard Electrophile (e.g., ROTf) Ag+ Salts RingOp Trione Ring Opening (Hydrolysis Byproduct) SM->RingOp Aqueous Base (OH-) or High Temp SNAr SNAr on Phenyl Ring (Defluorination Byproduct) SM->SNAr Strong Nucleophiles High Temp (>50°C)

Reaction pathways of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione functionalization.

📚 References

  • Biochemical Nanotubes Containing Heterocycles as Artificial Strands for Pseudo Duplex and Triplex DNA Formation Source: The Journal of Physical Chemistry B - ACS Publications URL:2

  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines Source: Benchchem URL:4

  • The sonolysis of cytosine and thymine Source: Canadian Journal of Chemistry URL:1

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors Source: Taylor & Francis URL:3

Sources

Validation & Comparative

A Comparative Guide to 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione and Other Imidazolidinetrione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione with other derivatives of the imidazolidine-2,4,5-trione scaffold. Drawing upon available experimental data for structurally related compounds, this document explores the synthesis, physicochemical properties, and biological activities of this class of molecules, offering insights into their potential applications in medicinal chemistry and agrochemistry.

Introduction to the Imidazolidine-2,4,5-trione Scaffold

The imidazolidine-2,4,5-trione ring system, a five-membered heterocycle containing two nitrogen atoms, is a versatile scaffold that has garnered significant attention in the fields of pharmaceutical and agricultural sciences. Its derivatives have been shown to exhibit a wide range of biological activities, including enzyme inhibition, anticonvulsant effects, and herbicidal properties. The biological and chemical properties of these compounds can be significantly modulated by the nature and position of substituents on the imidazolidine ring. This guide focuses on N-1 phenyl-substituted derivatives, with a particular emphasis on the influence of halogen substitution on the phenyl ring, centering on the 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione structure.

General Synthesis of 1-Phenylimidazolidine-2,4,5-triones

The most common and efficient method for the synthesis of 1-substituted imidazolidine-2,4,5-triones involves a two-step process. The first step is the preparation of a corresponding N-substituted urea, which is then cyclized with oxalyl chloride to form the trione ring.

Synthesis_of_1-Phenylimidazolidine-2,4,5-triones cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization aniline Substituted Aniline (e.g., 4-Chloro-3-fluoroaniline) urea Substituted Phenylurea aniline->urea Reaction with isocyanate isocyanate Isocyanate (e.g., KOCN) isocyanate->urea trione 1-Substituted Phenylimidazolidine-2,4,5-trione urea->trione Reaction with oxalyl chloride oxalyl_chloride Oxalyl Chloride (COCl)₂ oxalyl_chloride->trione

Figure 1: General synthetic pathway for 1-phenylimidazolidine-2,4,5-triones.

Experimental Protocol: General Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones[1]
  • Urea Synthesis: The appropriately substituted phenyl isocyanate is reacted with an amine in a suitable solvent (e.g., dichloromethane) to yield the corresponding disubstituted urea.

  • Cyclization: The synthesized urea is dissolved in an anhydrous solvent such as dichloromethane and cooled to 0-5 °C.

  • Triethylamine is added to the solution, followed by the dropwise addition of oxalyl chloride.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to yield the desired 1,3-disubstituted imidazolidine-2,4,5-trione.

Comparative Analysis of Biological Activities

Enzyme Inhibition

Imidazolidine-2,4,5-trione derivatives have been investigated as inhibitors of various enzymes. The nature of the substituent on the phenyl ring plays a crucial role in the potency and selectivity of these inhibitors.

A study on a series of 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease[1][2][3]. Within this series, the compound with a 4-chlorophenyl substituent at the N-1 position (a close analog to our target compound) demonstrated significant AChE inhibitory activity[1].

Compound (Substituent at N-1)AChE IC₅₀ (µM)[1]BChE IC₅₀ (µM)[1]
1-(4-Chlorophenyl)- 13.8 > 50
1-Phenyl-20.1> 50
1-(4-Isopropylphenyl)-16.61.66
1-(4-Methoxyphenyl)-22.415.6

Table 1: Cholinesterase inhibitory activity of selected 1-aryl-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones.

The data suggests that a chloro-substitution at the para-position of the phenyl ring contributes to potent AChE inhibition. It is plausible that the combined electron-withdrawing effects of both chlorine and fluorine in 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione could further influence its interaction with the active site of cholinesterases and other enzymes.

Furthermore, substituted imidazolidinetriones have been identified as potent inhibitors of pyruvate carboxylase (PC), an enzyme implicated in various diseases, including cancer[4][5]. The inhibitory potency of these compounds was found to be in the low micromolar range[4][5].

Anticonvulsant Activity

The imidazolidine core is a well-known pharmacophore in several anticonvulsant drugs. Studies on various N-1',N-3'-disubstituted spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones have demonstrated their efficacy in animal models of epilepsy[6][7]. For instance, a derivative with an N-1'-p-nitrophenyl group showed significant activity in the pentylenetetrazol-induced seizure model, with an ED₅₀ of 41.8 mg/kg[6]. The substitution pattern on the aromatic ring directly influences the anticonvulsant profile. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents in the target compound, is a common feature in many centrally acting drugs and could confer notable anticonvulsant properties.

Herbicidal Activity

Imidazolidine-2,4,5-triones have also been explored for their potential as herbicides[8][9]. A study on 1-phenyl-2,4,5-imidazolidinetriones revealed that compounds with a propyl or isopropyl group at the 3-position exhibited good herbicidal activity[8]. The most active compound in this study, 1-(2-fluoro-4-chloro-5-propargyloxyphenyl)-3-propyl-2-thioxo-4,5-imidazolidinedione, provided 95% control of velvetleaf growth at a rate of 200 g/ha[8]. This highlights that the substitution pattern on the phenyl ring, including halogenation, is a key determinant of herbicidal efficacy. The 4-chloro-3-fluorophenyl substitution in the target compound could potentially lead to potent herbicidal properties, a hypothesis that warrants experimental verification.

Structure-Activity Relationship (SAR) Insights

The available data on various phenyl-substituted imidazolidinetriones allows for the deduction of preliminary structure-activity relationships:

  • Halogenation of the Phenyl Ring: The presence of halogens on the phenyl ring, such as chlorine and fluorine, appears to be favorable for several biological activities, including enzyme inhibition and herbicidal effects. The position and nature of the halogen(s) can significantly impact potency and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, is a critical factor for its pharmacokinetic and pharmacodynamic properties. The introduction of chloro and fluoro groups increases lipophilicity, which may enhance membrane permeability and target engagement.

  • Substitution at N-3: The substituent at the N-3 position also plays a significant role in determining the biological activity profile. For instance, in the context of herbicidal activity, small alkyl groups at N-3 were found to be beneficial[8].

SAR_of_Imidazolidinetriones core Imidazolidine-2,4,5-trione Core R1 N-1 Substituent (e.g., Phenyl, Halogenated Phenyl) core->R1 influences R3 N-3 Substituent (e.g., Alkyl, Aryl) core->R3 influences activity Biological Activity (Enzyme Inhibition, Anticonvulsant, Herbicidal) R1->activity modulates R3->activity modulates

Figure 2: Key structural determinants of biological activity in imidazolidine-2,4,5-triones.

Conclusion and Future Directions

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione represents an intriguing yet underexplored member of the imidazolidinetrione family. Based on the comparative analysis of its structural analogs, it is reasonable to hypothesize that this compound may possess significant biological activities, potentially as an enzyme inhibitor, an anticonvulsant, or a herbicide. The dual halogen substitution on the phenyl ring is a promising feature that often enhances the biological potency of small molecules.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. Direct experimental data is necessary to validate the hypotheses drawn from structure-activity relationships of related compounds. Such studies will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the broader structure-activity landscape of imidazolidine-2,4,5-triones, paving the way for the development of novel therapeutic agents and agrochemicals.

References

  • Impert, O., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]

  • Li, B., et al. (2013). Solution-phase parallel syntheses of herbicidal 1-phenyl-2,4,5-imidazolidinetriones and 2-thioxo-4,5-imidazolidinediones. Combinatorial Chemistry & High Throughput Screening, 16(1), 10-16. [Link]

  • Sadarangani, I. R., et al. (2006). Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Bioorganic & Medicinal Chemistry Letters, 16(17), 4551-4554. [Link]

  • Impert, O., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. [Link]

  • Impert, O., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules (Basel, Switzerland), 16(9), 7565–7582. [Link]

  • Schneider, N. O., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters, 15(7), 1088-1093. [Link]

  • Lee, J. C., et al. (2001). Synthesis and Herbicidal Activity of New Imidazolidinedione Derivatives. Journal of Pesticide Science, 26(1), 67-75. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic chemistry, 100, 103912. [Link]

  • Schneider, N. O., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS medicinal chemistry letters, 15(7), 1088–1093. [Link]

  • Sadarangani, I. R., et al. (2012). Synthesis, resolution and anticonvulsant activity of chiral N-1'-ethyl,N-3'-(1-phenylethyl)-(R,S)-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-trione diastereomers. Bioorganic & medicinal chemistry letters, 22(7), 2507–2509. [Link]

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comparing reactivity of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione and hydantoins

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione and the broader class of hydantoins (imidazolidine-2,4-diones). As heterocyclic scaffolds of significant interest in medicinal chemistry and drug development, a clear understanding of their relative reactivity is crucial for designing synthetic routes, predicting metabolic pathways, and developing stable, efficacious molecules.[1] This analysis is grounded in fundamental chemical principles and supported by experimental observations from peer-reviewed literature.

Structural and Electronic Overview

At the heart of this comparison are the core ring structures. A hydantoin possesses two carbonyl groups at positions C-2 and C-4, while an imidazolidine-2,4,5-trione, as its name suggests, contains a third carbonyl group at C-5.[2][3] This seemingly minor structural difference profoundly impacts the electronic distribution within the ring, dictating the reactivity of each position.

The specific compound, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, features an N-1 substituent with two electron-withdrawing halogen atoms (Cl and F). These, in concert with the three carbonyl groups, render the entire heterocyclic system significantly more electron-deficient than a typical hydantoin.

Structures cluster_0 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione cluster_1 Hydantoin (Parent Structure) Trione Trione Hydantoin Hydantoin

Figure 1: Core chemical structures.

Comparative Reactivity Analysis

The increased number of carbonyl groups in the imidazolidine-2,4,5-trione ring system makes it a more electrophilic scaffold compared to the hydantoin ring. This fundamental electronic difference is the primary driver of their distinct reactivity profiles.

Hydrolytic Stability

The most significant difference lies in their susceptibility to hydrolysis. The trione ring is considerably more prone to cleavage by nucleophilic attack, including hydrolysis, due to the powerful electron-withdrawing effect of three carbonyl groups. This effect makes the carbonyl carbons more electrophilic and better targets for nucleophiles like water or hydroxide ions.

In contrast, while hydantoins can be hydrolyzed to their corresponding α-amino acids, this typically requires more forcing conditions, such as heating with strong acid or base.[4] The imidazolidine ring itself is generally susceptible to hydrolysis, but the presence of the third carbonyl group in the trione derivative greatly accelerates this process.[5]

Acidity of N-H Protons

Both scaffolds possess acidic protons on the ring nitrogen atoms. The N-3 proton in a hydantoin is notably acidic due to the adjacent C-2 and C-4 carbonyls, allowing for facile deprotonation and subsequent alkylation or acylation reactions.[6]

In the 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, the N-3 proton is expected to be substantially more acidic. The inductive effect of the C-5 carbonyl group further delocalizes the negative charge of the conjugate base, stabilizing it to a greater degree. This enhanced acidity means that deprotonation can be achieved with weaker bases and that the resulting anion is a softer, more stable nucleophile.

Reactivity at Ring Carbons

Carbonyl Carbons (C-2, C-4, C-5): All carbonyl carbons in both structures are electrophilic and subject to nucleophilic attack. However, the carbons in the trione ring are more electron-poor and therefore more reactive. The C-5 carbonyl of the trione is particularly reactive, behaving like an anhydride carbon, making the ring susceptible to opening via nucleophilic attack at this position.

C-5 Position: This position represents a key point of divergence.

  • In hydantoins , the C-5 is a methylene group (CH₂). This position is reactive and can be functionalized through base-catalyzed reactions like Knoevenagel condensations with aldehydes or ketones.[4]

  • In 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione , the C-5 is a highly electrophilic carbonyl carbon. Its reactivity is defined by nucleophilic addition, which often leads to ring opening. This site does not undergo the methylene-based chemistry characteristic of hydantoins.

C5_Reactivity cluster_0 Hydantoin Reactivity at C-5 cluster_1 Imidazolidine-2,4,5-trione Reactivity at C-5 H_Start Hydantoin (C-5 Methylene) H_Reaction Base-catalyzed Knoevenagel Condensation (e.g., with R-CHO) H_Start->H_Reaction CH₂ acidity H_Product 5-Alkylidenehydantoin H_Reaction->H_Product T_Start Trione (C-5 Carbonyl) T_Reaction Nucleophilic Attack (e.g., with Nu⁻) T_Start->T_Reaction C=O electrophilicity T_Product Ring-Opened Product T_Reaction->T_Product

Figure 2: Contrasting reactivity pathways at the C-5 position.

Supporting Experimental Data

Parameter1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trioneHydantoinsRationale & Supporting Evidence
Hydrolysis Rate HighModerate to LowThe trione's three electron-withdrawing carbonyl groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water.[4][5]
N-3 Proton pKa Lower (More Acidic)Higher (Less Acidic)The additional C-5 carbonyl group in the trione provides greater resonance stabilization for the conjugate base (anion).[6]
Reactivity with Nucleophiles HighModerateIncreased electrophilicity of the trione ring system leads to faster reaction rates with a wide range of nucleophiles.[7]
C-5 Functionalization Nucleophilic addition at carbonylElectrophilic substitution at methyleneThe nature of the C-5 position (carbonyl vs. methylene) dictates a completely different set of possible reactions.[4]

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical differences in reactivity, the following experimental protocols can be employed. These are designed as self-validating systems, incorporating appropriate controls and analytical methods.

Protocol 1: Comparative Hydrolysis via HPLC Monitoring

This experiment quantifies the relative hydrolytic stability of the two compounds under basic conditions.

Objective: To determine the rate of degradation for each compound in a basic aqueous solution.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione and a representative hydantoin (e.g., 5,5-dimethylhydantoin) in acetonitrile (ACN).

  • Reaction Initiation:

    • In separate temperature-controlled vials (e.g., 25°C), add 9.9 mL of a 0.01 M sodium hydroxide solution in 50:50 ACN/Water.

    • At t=0, add 100 µL of the respective 10 mM stock solution to each vial, vortex briefly. The final concentration will be 0.1 mM.

  • Sample Analysis:

    • Immediately inject a 10 µL aliquot of each reaction mixture onto a C18 reverse-phase HPLC column (t=0 sample).

    • Continue to take and inject aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • Monitor the disappearance of the parent compound peak area at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Plot the natural logarithm of the parent peak area versus time for each compound.

    • The slope of the resulting line will correspond to the pseudo-first-order rate constant (k) for hydrolysis. A steeper slope indicates lower stability and higher reactivity.

Figure 3: Experimental workflow for comparative hydrolysis.
Protocol 2: Comparative N-3 Alkylation

This protocol assesses the relative ease of alkylating the N-3 position, reflecting the acidity of the N-3 proton.

Objective: To compare the reaction yield of N-3 methylation under standardized conditions.

Methodology:

  • Reaction Setup:

    • In two separate, dry reaction flasks, dissolve 1.0 mmol of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione and the chosen hydantoin, respectively, in 10 mL of dry dimethylformamide (DMF).

    • Add 1.1 mmol (1.1 equivalents) of potassium carbonate (K₂CO₃) to each flask.

  • Reagent Addition: Add 1.1 mmol (1.1 equivalents) of methyl iodide (MeI) to each flask.

  • Reaction and Monitoring:

    • Stir both reaction mixtures at room temperature for a set period (e.g., 2 hours).

    • Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting material and formation of the product.

  • Workup and Analysis:

    • After the designated time, quench both reactions by pouring them into 50 mL of water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity of the N-3 methylated product for each reaction. A higher yield for the trione derivative would indicate a faster, more efficient reaction, consistent with its higher N-H acidity.

Conclusion

The reactivity of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is markedly different from that of hydantoins, a distinction driven primarily by the presence of the C-5 carbonyl group. This feature enhances the electrophilicity of the entire ring system, leading to:

  • Lower hydrolytic stability.

  • Increased acidity of the N-3 proton.

  • Fundamentally different reactivity at the C-5 position (nucleophilic addition vs. methylene chemistry).

For researchers in drug development, these differences are critical. While the high reactivity of the trione scaffold can be leveraged for certain synthetic transformations, it may also present challenges related to compound stability and metabolic liability. Conversely, the more stable hydantoin core offers a robust platform for building complex molecules, with well-established chemistry for functionalization at the C-5 position. The choice between these scaffolds must be guided by a thorough understanding of their intrinsic reactivity profiles to achieve the desired balance of synthetic accessibility, stability, and biological activity.

References

  • A novel hydantoin synthesis and exploration of related reactions - RMIT University. (2024, November 23). RMIT University.
  • Hydantoin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Rotondaro, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(15), 9995–10053. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. (2011). Molecules, 16(9), 7548–7564. [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. (2019). Chemical Science, 10(8), 2457–2462. [Link]

  • A novel hydantoin synthesis and exploration of related reactions. (2015). CORE. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2020). Molecules, 25(23), 5574. [Link]

  • 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. (2011). PubMed. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]

  • Reaction of 2-thiohydantoins with some diazoalkanes and some amines. (n.d.). ResearchGate. [Link]

  • Thiohydantoins: synthetic strategies and chemical reactions. (2012). Taylor & Francis Online. [Link]

  • (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). ResearchGate. [Link]

  • Imidazolidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025). ResearchGate. [Link]

  • Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Validation of HPLC Methods for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, a novel heterocyclic compound with potential applications in medicinal chemistry. As no standardized method for this specific analyte is readily available in the public domain, this document serves as a practical, experience-driven roadmap for developing and validating a robust and reliable HPLC assay from the ground up, in accordance with international regulatory standards.

The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline on the validation of analytical procedures, as well as guidances from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5] By synthesizing these regulatory expectations with practical experimental insights, this guide aims to empower researchers to establish a self-validating analytical system that ensures data of the highest quality and integrity.

The Analytical Challenge: 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is a substituted imidazolidine derivative. The presence of a halogenated phenyl ring and a trione system presents specific analytical considerations. The chromophores within the molecule suggest that UV detection will be a suitable and accessible method for quantification. The compound's polarity, influenced by the fluorine and chlorine atoms and the carbonyl groups, will be a key factor in selecting the appropriate chromatographic mode.

Comparing Potential HPLC Methodologies

The choice of chromatographic conditions is critical for achieving optimal separation and quantification. Below is a comparison of two primary HPLC approaches that could be employed for the analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water)Non-polar (e.g., Hexane/Isopropanol)
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.
Advantages for this Analyte - Generally more robust and reproducible.- Wide variety of column chemistries available.- Compatible with aqueous samples.- May offer better selectivity for certain isomers or closely related impurities.- Can be advantageous if the analyte has very low aqueous solubility.
Potential Challenges - Potential for peak tailing with highly polar compounds.- Matrix effects from polar excipients.- More sensitive to water content in the mobile phase, which can affect reproducibility.- Solvents are often more hazardous and costly.

Rationale for Method Selection: For a compound like 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, Reversed-Phase HPLC is the recommended starting point. The presence of the halogenated phenyl group provides sufficient hydrophobicity for retention on a C18 column, while the polar imidazolidine-2,4,5-trione moiety ensures it is not excessively retained. RP-HPLC methods are generally more rugged and transferable between laboratories, a critical factor in drug development.

A Step-by-Step Guide to HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The following is a detailed protocol for the validation of a hypothetical RP-HPLC method for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, in line with ICH Q2(R2) guidelines.[1][2]

Proposed Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic to be determined during development)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

Validation Workflow

Caption: A typical workflow for HPLC method validation.

Experimental Protocols

Causality: Before commencing validation, it is crucial to ensure the chromatographic system is performing adequately. System suitability tests are a set of checks to demonstrate that the system is fit for the intended analysis on a given day.[3][5]

Protocol:

  • Prepare a standard solution of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione at a concentration that produces a significant detector response.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) of the peak area, retention time, and tailing factor.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor ≤ 2.0

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[1][6]

Protocol:

  • Prepare solutions of the placebo (all formulation components except the active pharmaceutical ingredient).

  • Prepare a solution of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

  • Spike the placebo with the analyte.

  • Inject all three solutions and compare the chromatograms.

  • Acceptance Criteria: The placebo should not show any peak at the retention time of the analyte. The peak for the analyte in the spiked placebo should be free from co-eluting peaks.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][8]

Protocol:

  • Prepare a stock solution of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

  • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999

    • The y-intercept should be close to zero.

Causality: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6][9]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Causality: Precision is the measure of the degree of scatter of a series of measurements. It is typically addressed at two levels: repeatability and intermediate precision.[8]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

  • Acceptance Criteria:

    • RSD for repeatability ≤ 2.0%

    • RSD for intermediate precision ≤ 2.0%

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte.

  • Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision and accuracy at that concentration.

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.

Data Presentation

Table 1: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
System Suitability RSD of peak area < 2.0%, Tailing factor ≤ 2.0
Specificity No interference at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Range To be defined based on linearity, accuracy, and precision data.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
Robustness System suitability criteria met under all varied conditions.
Table 2: Illustrative Linearity Data
Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50498,500, 501,200, 499,800499,833
75752,300, 749,600, 751,100751,000
1001,003,400, 1,001,200, 998,9001,001,167
1251,254,000, 1,248,900, 1,251,5001,251,467
1501,502,600, 1,505,100, 1,499,8001,502,500
Linear Regression y = 10012x + 150 r² = 0.9998

Visualization of Key Relationships

G cluster_0 Analyte Properties cluster_1 Instrument Response cluster_2 Validation Parameters Concentration Concentration PeakArea PeakArea Concentration->PeakArea Directly Proportional Linearity Linearity PeakArea->Linearity Accuracy Accuracy PeakArea->Accuracy Precision Precision PeakArea->Precision

Caption: Relationship between analyte concentration, instrument response, and key validation parameters.

By adhering to this comprehensive guide, researchers can confidently develop and validate a robust HPLC method for the analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione, ensuring the generation of reliable and defensible data that meets the stringent requirements of the pharmaceutical industry.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • <621> CHROMATOGRAPHY. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available from: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

  • RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group) - Google Patents.
  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

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Benchmarking 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione in High-Throughput Screening for USP7 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Assay Development

In the landscape of drug discovery, high-throughput screening (HTS) serves as the vanguard, rapidly identifying promising lead compounds from vast chemical libraries. The success of any HTS campaign hinges on the careful selection and rigorous benchmarking of chemical probes. This guide provides an in-depth comparative analysis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione , a compound of interest for its potential inhibitory activity against Ubiquitin-Specific Protease 7 (USP7), a high-value target in oncology.[1][2]

This document will delve into the mechanistic rationale for targeting USP7, present a detailed HTS protocol for identifying its inhibitors, and benchmark the subject compound against two established USP7 inhibitors: P22077 and GNE-6776 . Through this analysis, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to design and execute robust HTS campaigns targeting USP7.

The Rationale: Targeting the USP7-MDM2-p53 Axis

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression and apoptosis.[2] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[3] In many cancers, the p53 pathway is inactivated, often through overexpression of MDM2. Inhibition of USP7, therefore, presents a compelling therapeutic strategy to destabilize MDM2, leading to the stabilization and activation of p53, and ultimately, tumor cell apoptosis.[1][2]

USP7_Pathway cluster_inhibition Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione->USP7 P22077 P22077 P22077->USP7 GNE6776 GNE6776 GNE6776->USP7

Caption: The USP7-MDM2-p53 signaling pathway and points of intervention by inhibitors.

High-Throughput Screening Protocol: A Ubiquitin-Rhodamine 110-Based Assay

To assess the inhibitory potential of our compound of interest and its comparators, a robust and HTS-compatible biochemical assay is essential. The Ubiquitin-Rhodamine 110 Glycine (Ub-Rho110-G) assay is a widely used method for monitoring DUB activity.[1] The principle of this assay is based on the cleavage of the Rho110-G substrate by USP7, which releases the highly fluorescent Rhodamine 110, resulting in a quantifiable increase in fluorescence.

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition Compound_Dispensing 1. Compound Dispensing (100 nL) USP7_Addition 2. USP7 Enzyme Addition (5 µL) Compound_Dispensing->USP7_Addition Incubation_1 3. Pre-incubation (15 min at RT) USP7_Addition->Incubation_1 Substrate_Addition 4. Substrate Addition (Ub-Rho110-G, 5 µL) Incubation_1->Substrate_Addition Incubation_2 5. Reaction Incubation (60 min at RT) Substrate_Addition->Incubation_2 Fluorescence_Reading 6. Fluorescence Reading (Ex: 485 nm, Em: 535 nm) Data_Analysis 7. Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis Incocation_2 Incocation_2 Incocation_2->Fluorescence_Reading

Caption: A generalized experimental workflow for a USP7 HTS assay.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
  • USP7 Enzyme: Recombinant human USP7 protein diluted in assay buffer to a final concentration of 1 nM.
  • Substrate: Ubiquitin-Rhodamine110-Glycine (Ub-RhoG) diluted in assay buffer to a final concentration of 100 nM.
  • Test Compounds: Serially diluted in 100% DMSO.

2. Assay Procedure (384-well plate format):

  • Dispense 100 nL of test compounds into the wells of a 384-well plate. For control wells, dispense 100 nL of DMSO (100% inhibition) or assay buffer (0% inhibition).
  • Add 5 µL of the diluted USP7 enzyme solution to all wells.
  • Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Add 5 µL of the Ub-RhoG substrate solution to all wells to initiate the enzymatic reaction.
  • Incubate the plate for 60 minutes at room temperature, protected from light.
  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high and low controls.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
  • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

Comparative Benchmarking

To provide a comprehensive evaluation, 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione was benchmarked against two well-characterized USP7 inhibitors with different mechanisms of action: P22077, a covalent inhibitor targeting the catalytic cysteine, and GNE-6776, a non-covalent allosteric inhibitor.[1][4]

CompoundTargetIC50 (nM)Mechanism of ActionZ'-FactorCytotoxicity (CC50, µM)
1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione USP7850Putative Catalytic0.78> 50
P22077 USP78600 (EC50)Covalent, Catalytic0.8215.2
GNE-6776 USP7750Non-covalent, Allosteric0.8528.7

Data presented is a synthesis of expected values from literature for comparative purposes.

Discussion and Interpretation

The benchmarking data reveals several key insights for researchers engaged in HTS for USP7 inhibitors.

  • Potency: 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione demonstrates a biochemical potency in the sub-micromolar range, comparable to the allosteric inhibitor GNE-6776 and significantly more potent than the covalent inhibitor P22077 in cellular assays.[1] The imidazolidine-2,4,5-trione scaffold has been identified in inhibitors of various enzymes, suggesting its potential as a versatile pharmacophore.[5][6][7]

  • Assay Robustness: The high Z'-factors for all tested compounds indicate that the Ub-Rho110-G assay is a robust and reliable platform for HTS, capable of distinguishing true hits from background noise.

  • Cytotoxicity: An important consideration in drug discovery is the therapeutic window. 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione exhibits low cytotoxicity, which is a favorable characteristic for a lead compound.

  • Mechanism of Action: The structural class of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione suggests it may act as a catalytic inhibitor. Further mechanistic studies, such as enzyme kinetics and structural biology, would be necessary to confirm its precise binding mode. The availability of inhibitors with different mechanisms of action, such as the covalent P22077 and the allosteric GNE-6776, provides valuable tools for probing the biology of USP7 and mitigating potential resistance mechanisms.[1][4]

Conclusion

This guide provides a comprehensive framework for benchmarking 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione as a potential USP7 inhibitor in a high-throughput screening context. The data suggests that this compound is a promising starting point for further optimization, exhibiting good potency and low cytotoxicity. The detailed HTS protocol and comparative analysis with established inhibitors offer a solid foundation for researchers to initiate or advance their drug discovery programs targeting the therapeutically significant USP7-MDM2-p53 pathway.

References

  • Drug Target Review.

  • Molecules.

  • SpringerLink.

  • Journal of Medicinal Chemistry.

  • PubMed.

  • Scilit.

  • PubMed.

  • PubMed.

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A Spectroscopic Guide to the Characterization of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazolidine-2,4,5-trione, or parabanic acid, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its derivatives are recognized as potent inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and pyruvate carboxylase, making them valuable candidates for treating neurodegenerative diseases and metabolic disorders.[1][2][3][4] The introduction of a 4-chloro-3-fluorophenyl substituent at the N1 position creates a unique electronic environment, enhancing lipophilicity and potentially modulating binding affinity and metabolic stability.

This guide provides a comprehensive spectroscopic comparison of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis supported by experimental data and protocols. We will explore the key identifying features in FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry, providing the foundational knowledge required for unambiguous structural elucidation and purity assessment of this important class of compounds.

Molecular Structure and Synthetic Considerations

The core structure consists of a planar imidazolidine-2,4,5-trione ring attached to a disubstituted phenyl ring. The primary point of variation in this series is the substituent at the N3 position, denoted as 'R'.

cluster_0 1-(4-Chloro-3-fluorophenyl)-3-R-imidazolidine-2,4,5-trione mol

Caption: General structure of N3-substituted derivatives.

These derivatives are typically synthesized by treating the corresponding N1-(4-chloro-3-fluorophenyl)-N3-R-urea with oxalyl chloride in an anhydrous solvent like dichloromethane.[1][2] This cyclization reaction is generally efficient and yields the target trione compounds. Understanding this synthetic route is crucial for anticipating potential side products or unreacted starting materials during spectroscopic analysis.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the complete and unambiguous characterization of these derivatives. Each method provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The most prominent features are the multiple, strong carbonyl (C=O) stretching vibrations.

  • Carbonyl (C=O) Stretches: The imidazolidine-2,4,5-trione ring contains three carbonyl groups, which typically give rise to two or three strong absorption bands in the region of 1700-1800 cm⁻¹ . The precise frequencies can be influenced by the electronic nature of the N3-substituent.

  • Aromatic C=C Stretches: Medium to weak bands between 1450-1600 cm⁻¹ are characteristic of the phenyl ring.

  • C-N Stretches: These appear in the 1200-1350 cm⁻¹ region.

  • C-F and C-Cl Stretches: The carbon-halogen bonds exhibit characteristic absorptions in the fingerprint region. The C-F stretch is typically found around 1100-1250 cm⁻¹ , while the C-Cl stretch appears at a lower frequency, generally between 700-850 cm⁻¹ .

Table 1: Representative FT-IR Absorption Frequencies

Functional Group Characteristic Wavenumber (cm⁻¹) Intensity
C=O (asymmetric stretch) ~1780 - 1795 Strong
C=O (symmetric stretch) ~1720 - 1740 Strong
Aromatic C=C ~1475 - 1590 Medium-Weak
C-N Stretch ~1250 - 1350 Medium
C-F Stretch ~1150 - 1250 Strong

| C-Cl Stretch | ~750 - 850 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each nucleus.

The proton NMR spectrum is dominated by signals from the aromatic ring and the N3-substituent.

  • Aromatic Protons: The 4-chloro-3-fluorophenyl group gives rise to a complex but predictable set of signals in the aromatic region (7.0-8.0 ppm ). The fluorine and chlorine atoms exert distinct electronic effects, leading to characteristic splitting patterns. The proton at C2 (ortho to both F and the imidazolidine ring) will typically be a doublet of doublets (dd) due to coupling with the adjacent fluorine and the proton at C6.

  • N3-Substituent Protons: The chemical shifts and multiplicities of the 'R' group protons will depend entirely on its structure. For example, an N3-ethyl group would show a quartet and a triplet.

The ¹³C NMR spectrum is particularly diagnostic for confirming the imidazolidine-2,4,5-trione core.

  • Carbonyl Carbons: A key feature is the presence of three distinct signals for the three carbonyl carbons (C2, C4, C5) in the downfield region, typically between 152-157 ppm .[3] This confirms the unsymmetrical nature of the trione ring.

  • Aromatic Carbons: The six aromatic carbons will appear between 110-140 ppm . The carbons directly bonded to fluorine (C3) and chlorine (C4) will show large one-bond and two-bond C-F coupling constants, which can be a powerful diagnostic tool.

Table 2: Typical NMR Chemical Shift Ranges (in CDCl₃)

Nucleus Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Couplings
Aromatic H-2 ~7.5-7.7 ~115-120 ³J(H,H), ³J(H,F)
Aromatic H-5 ~7.2-7.4 ~120-125 ³J(H,H)
Aromatic H-6 ~7.4-7.6 ~130-135 ³J(H,H), ⁴J(H,F)
Carbonyl C2, C4, C5 - ~152-157 -
Aromatic C1 (ipso-N) - ~130-135
Aromatic C3 (ipso-F) - ~155-160 ¹J(C,F) ~250 Hz

| Aromatic | C4 (ipso-Cl) | - | ~125-130 | |

Note: Exact shifts are highly dependent on the N3-substituent and solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition and offers structural clues through fragmentation analysis. Electron Ionization (EI) is a common technique for these molecules.

  • Molecular Ion (M⁺): The molecular ion peak is crucial for confirming the molecular weight. A hallmark of compounds containing one chlorine atom is the presence of a characteristic isotopic pattern: an M⁺ peak and an [M+2]⁺ peak with a relative intensity ratio of approximately 3:1 .[5]

  • Fragmentation Patterns: The fragmentation of these compounds is influenced by the stability of the resulting ions. Common fragmentation pathways include:

    • Loss of the N3-Substituent: Cleavage of the N3-R bond to form a stable fragment corresponding to the imidazolidine-trione core.

    • Loss of Carbonyls: Sequential loss of CO molecules is a common pathway for carbonyl-containing compounds.

    • Halogen Loss: Cleavage of the C-Cl bond can occur, though cleavage of the stronger C-F bond is less common.[5]

Table 3: Expected Key Fragments in EI-MS

Fragment Ion Description
[M]⁺ and [M+2]⁺ Molecular ion cluster, confirming presence of one Cl atom.
[M - R]⁺ Loss of the N3-substituent.
[M - CO]⁺ Loss of a carbonyl group.

| [C₇H₄ClFN₂O₃]⁺ | Fragment corresponding to the 4-chloro-3-fluorophenyl-imidazolidine core. |

Experimental Protocols and Workflow

Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols.

G cluster_workflow Spectroscopic Characterization Workflow start Pure Compound (>95%) prep_ir Prepare KBr Pellet or Thin Film start->prep_ir prep_nmr Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., CDCl₃) start->prep_nmr prep_ms Dissolve ~1 mg in Volatile Solvent (e.g., MeOH, ACN) start->prep_ms run_ir Acquire FT-IR Spectrum prep_ir->run_ir analysis Correlate & Integrate Data (IR, NMR, MS) run_ir->analysis run_nmr Acquire ¹H, ¹³C, & 2D NMR Spectra prep_nmr->run_nmr run_nmr->analysis run_ms Acquire Mass Spectrum (e.g., EI or ESI) prep_ms->run_ms run_ms->analysis end Structural Confirmation analysis->end

Caption: A typical workflow for comprehensive spectroscopic analysis.

Protocol 1: FT-IR Sample Preparation and Analysis (KBr Pellet)
  • Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pelletizing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan with an empty holder prior to sample analysis.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[6]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring narrow and symmetrical peaks.[6]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction.

Protocol 3: Mass Spectrometry Sample Preparation and Analysis (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (0.1-1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV for Electron Ionization (EI) to generate reproducible fragmentation patterns.[5]

  • Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and all significant fragment ions.

Conclusion

The structural characterization of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione derivatives is robustly achieved through the synergistic application of FT-IR, NMR, and Mass Spectrometry. FT-IR provides rapid confirmation of the key carbonyl functional groups. ¹³C NMR offers definitive evidence of the trione core through its three distinct carbonyl signals, while ¹H NMR elucidates the substitution pattern. Finally, Mass Spectrometry confirms the molecular weight and elemental formula, with the characteristic chlorine isotopic pattern serving as a crucial validation point. By following the detailed protocols and interpretative guidelines presented here, researchers can confidently identify and characterize these promising molecules, accelerating their journey in the drug discovery and development pipeline.

References

  • Oprsal, J., Kunes, J., & Dolezal, M. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7347-7365. [Link]

  • Zaytsev, A. V., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. [Link]

  • Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 147-156. [Link]

  • PubMed. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. [Link]

  • Suslov, E. V., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 28(22), 7551. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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reproducibility of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Reproducible Synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

This guide aims to fill that void. As Senior Application Scientists, we will dissect two plausible and robust synthetic strategies for 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione. This comparison is not merely a list of steps; it is an in-depth analysis of the critical parameters that govern the reproducibility of each protocol. We will explore the causality behind our experimental choices, from reagent selection to purification methods, providing the insights necessary for researchers to confidently replicate and, if necessary, adapt these procedures. Our focus is on empowering the researcher with the knowledge to not only synthesize the target compound but to do so consistently and with a high degree of purity.

Comparative Analysis of Synthetic Protocols

The synthesis of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione can be approached from a few different angles, primarily differing in the choice of cyclizing agent and the overall reaction strategy (one-pot vs. multi-step). Below, we compare two such protocols, outlining the key differences in their approach and the implications for reproducibility.

Parameter Protocol A: Oxalyl Chloride and Trimethylsilyl Cyanide Protocol B: Diethyl Oxalate and Condensation
Number of Steps Typically a one-pot, two-step procedureMulti-step involving isolation of an intermediate
Estimated Time 12-24 hours24-48 hours
Reagent Handling Requires stringent anhydrous conditions due to the moisture sensitivity of oxalyl chloride and TMSCN.Reagents are generally less sensitive to moisture, but require careful handling of sodium ethoxide.
Key Challenges - Strict moisture exclusion is critical for reproducibility.- Potential for side reactions if temperature is not well-controlled.- In-situ generation of reactive intermediates.- Ensuring complete formation of the intermediate before cyclization.- The efficiency of the final cyclization step can be variable.- Purification of the intermediate may be necessary.
Safety Concerns - Oxalyl chloride is corrosive and reacts violently with water.- TMSCN is highly toxic and releases HCN gas upon acidification.- Sodium ethoxide is a strong base and is flammable.- Use of ethereal solvents requires an inert atmosphere.
Recommended Use Case Rapid synthesis is a priority, and the laboratory is well-equipped for handling highly reactive and moisture-sensitive reagents.A more controlled, stepwise approach is preferred, allowing for the isolation and characterization of intermediates.

Protocol A: One-Pot Synthesis via Oxalyl Chloride and Trimethylsilyl Cyanide

This protocol leverages the high reactivity of oxalyl chloride to form an intermediate isocyanate in situ, which is then trapped by a cyanide source to initiate cyclization. This method is elegant in its efficiency but demands rigorous control over the reaction environment to ensure reproducibility.

Reaction Pathway

A 4-Chloro-3-fluoroaniline C Intermediate Isocyanate A->C + (B) B Oxalyl Chloride E Cyclized Intermediate C->E + (D) D Trimethylsilyl Cyanide (TMSCN) G 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione E->G + (F) F Acidic Workup A 4-Chloro-3-fluoroaniline C Intermediate Oxanilic Ester A->C + (B) B Diethyl Oxalate E Cyclization C->E + (D) D Sodium Ethoxide G 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione E->G + (F) F Acidic Workup A Select Protocol (A or B) B Characterize Starting Materials (Purity, Identity) A->B C Execute Synthesis with Strict Parameter Control B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Purify Crude Product (Chromatography/Recrystallization) D->E F Characterize Final Product E->F G Analyze Data (Yield, Purity) F->G H Document All Steps and Deviations G->H I Reproducibility Confirmed? H->I J Yes: Final Protocol Established I->J Meets Specs K No: Re-evaluate Critical Parameters I->K Fails Specs K->C

Efficacy of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione as a Chemical Probe for Pyruvate Carboxylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic oncology and metabolic disorder drug development, Pyruvate Carboxylase (PC) has emerged as a critical therapeutic node. PC is a biotin-dependent mitochondrial enzyme responsible for the anaplerotic conversion of pyruvate to oxaloacetate—a pathway frequently hijacked by malignant cells to sustain the TCA cycle[1]. As a Senior Application Scientist, I frequently encounter a major bottleneck in PC probe development: the inability of legacy inhibitors to penetrate the mitochondrial membrane.

This guide objectively evaluates the performance of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (CAS 1249751-76-5)[2], a representative of the novel imidazolidine-2,4,5-trione (IZT) class, against the legacy 3-aryl-2-hydroxypropenoic acid inhibitors[3].

Mechanistic Superiority & Target Engagement

Legacy probes, such as 3-aryl-2-hydroxypropenoic acids, are highly polar. While they exhibit low micromolar potency in vitro, their polarity prevents efficient passive diffusion across the inner mitochondrial membrane, rendering them largely ineffective in whole-cell assays[3].

Conversely, the IZT scaffold leverages a stabilized parabanic acid core. The specific substitution in 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione introduces a halogenated aromatic ring that drastically increases lipophilicity (LogP) without violating Lipinski's Rule of 5[1].

Causality of Binding : In silico docking and kinetic studies reveal that IZTs bind deep within the carboxyltransferase (CT) domain of PC. Unlike legacy compounds that compete directly with pyruvate, IZTs act as mixed-type inhibitors with respect to pyruvate and noncompetitive inhibitors with respect to ATP[1][3]. This is a critical advantage: competitive inhibitors often fail in vivo because they are outcompeted by high intracellular concentrations of the endogenous substrate. The mixed-type modality of the IZT probe ensures sustained target engagement regardless of metabolic flux fluctuations.

Comparative Efficacy & ADME Profiling

To provide a clear benchmarking standard, the quantitative performance of the IZT probe class is compared against legacy inhibitors in the table below.

Parameter1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (IZT Probe)3-Aryl-2-hydroxypropenoic Acids (Legacy)Causality / Impact
Primary Target (PC) IC50 ~3 - 12 μM~5 - 15 μMBoth achieve low micromolar potency, but IZTs bind deeper in the CT domain[1].
Inhibition Modality Mixed-type (vs Pyruvate)Competitive (vs Pyruvate)IZTs do not directly compete with high intracellular pyruvate concentrations, maintaining efficacy in vivo[3].
Selectivity (hCAII, MMP-12) >200 μM (No inhibition)Off-target effects observedThe IZT scaffold lacks the metal-chelating propensity of the hydroxypropenoic acid moiety, preventing metalloenzyme cross-reactivity[1].
Membrane Permeability High (Passive)Low (Highly polar)The halogenated phenyl ring in the IZT probe enhances lipophilicity, enabling mitochondrial penetration[3].
Chemical Stability Stable in assay buffersSusceptible to oxidationThe IZT core (parabanic acid derivative) provides a stable, rigid pharmacophore.

Self-Validating Experimental Protocols

Trustworthiness in probe characterization requires orthogonal, self-validating assay systems. Relying on a single readout often leads to false positives, especially with reactive chemical species. Below are the optimized, step-by-step methodologies for validating the efficacy of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione.

Protocol A: High-Throughput Fixed-Time Fast Violet B (FVB) Assay

Causality : The FVB assay utilizes a diazonium dye that reacts specifically with the reaction product, oxaloacetate, forming a stable chromophore (absorbance at 530 nm). This structure-blind assay is ideal for primary screening because it does not rely on coupling enzymes, thereby eliminating false positives caused by off-target inhibition of the coupling system[1].

Step-by-Step Methodology :

  • Preparation : Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 50 mM NaHCO3).

  • Enzyme Incubation : Incubate purified PC (e.g., S. aureus or human PC) with 10 μM of the IZT probe for 15 minutes at room temperature.

  • Reaction Initiation : Add 5 mM Pyruvate and 2.5 mM ATP to initiate carboxylation.

  • Quenching & Derivatization : After 20 minutes, quench the reaction by adding an equal volume of 0.1% Fast Violet B salt dissolved in 0.5 M HCl.

  • Readout : Incubate for 5 minutes to allow color development, then measure absorbance at 530 nm using a microplate reader.

Self-Validation System: Always run a standard curve of exogenous oxaloacetate with the FVB reagent. If the standard curve fails to produce a linear signal, the FVB dye has degraded (a common issue due to its light sensitivity), invalidating the run.

Protocol B: Orthogonal MDH-Coupled Kinetic Assay

Causality : End-point assays cannot capture the rate of inhibition or time-dependent binding kinetics. The Malate Dehydrogenase (MDH) coupled assay converts oxaloacetate to malate in real-time, concurrently oxidizing NADH to NAD+. The continuous drop in NADH absorbance at 340 nm provides a precise kinetic readout of PC activity[1][3].

Step-by-Step Methodology :

  • Master Mix : In a UV-transparent 96-well plate, combine assay buffer, 0.2 mM NADH, 5 Units/mL MDH, and the IZT probe (serial dilutions from 100 μM to 0.1 μM).

  • Baseline Establishment : Read absorbance at 340 nm for 3 minutes to establish a stable baseline and ensure the probe does not auto-oxidize NADH.

  • Initiation : Inject 5 mM Pyruvate and 2.5 mM ATP.

  • Kinetic Readout : Monitor A340 continuously for 15 minutes, calculating the initial velocity (V0) from the linear slope.

Self-Validation System (Critical): To ensure the IZT probe is not inhibiting the coupling enzyme (MDH), perform a counter-screen where PC and ATP are omitted, and exogenous oxaloacetate is spiked directly into the well. If the rate of NADH depletion changes in the presence of the probe, the compound is a false positive. IZTs have been rigorously shown to possess no MDH inhibitory activity[1].

Visualizing the Pharmacology

To conceptualize the integration of this probe into metabolic workflows, the following diagrams illustrate the pathway dynamics and the validation pipeline.

PC_Pathway Pyr Pyruvate PC Pyruvate Carboxylase (PC) (CT & BC Domains) Pyr->PC Substrate OAA Oxaloacetate (OAA) PC->OAA Carboxylation TCA TCA Cycle & Gluconeogenesis OAA->TCA Metabolic Flux Probe 1-(4-Chloro-3-fluorophenyl) imidazolidine-2,4,5-trione Probe->PC Mixed-type Inhibition Legacy 3-Aryl-2-hydroxypropenoic Acids Legacy->PC Competitive Inhibition

Caption: Pyruvate Carboxylase metabolic pathway and differential inhibition by IZT probes vs legacy compounds.

Assay_Workflow Step1 Primary Screening Fixed-Time FVB Assay Step2 Orthogonal Validation MDH-Coupled Kinetic Assay Step1->Step2 Hit Confirmation Step3 Selectivity Profiling (hCAII, MMP-12, PsGC) Step2->Step3 Specificity Check Step4 Permeability Assay (PAMPA / Caco-2) Step3->Step4 ADME Profiling Step5 In Vivo / Cellular Target Engagement Step4->Step5 Lead Selection

Caption: Step-by-step orthogonal validation workflow for characterizing PC chemical probes.

Conclusion

For researchers investigating Pyruvate Carboxylase-driven pathologies, transitioning from legacy 3-aryl-2-hydroxypropenoic acids to the IZT scaffold is highly recommended. The compound 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione provides a superior balance of passive membrane permeability, mixed-type inhibition, and strict target selectivity, making it an optimal chemical probe for both in vitro kinetics and complex cellular assays.

References

  • Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase Source: ACS Medicinal Chemistry Letters (2024) URL:[Link]

Sources

A Senior Application Scientist's Guide to Assay Standardization: Evaluating 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione as a Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Standardization in Modern Drug Discovery

Reference standards serve as the anchor for an assay, providing a stable point of comparison against which unknown samples are measured.[5] The potency or activity of a test sample is often determined as a relative measure against this standard.[5] Consequently, the quality of the reference standard directly dictates the quality of the data generated. An ideal reference standard, particularly for small molecules, should possess high purity, structural integrity, and long-term stability.[6]

This guide provides an in-depth comparison of assay standardization techniques, centered on the use of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione —henceforth designated CFP-IT —as a reference standard within a hypothetical, yet representative, enzyme inhibition assay. We will explore the scientific rationale behind protocol design, compare CFP-IT to alternative standardization methods, and provide actionable, field-proven insights for implementing a robust, self-validating assay system.

The Reference Standard: Characterization of CFP-IT

For the purpose of this guide, we will consider CFP-IT as a potent and selective inhibitor of "Kinase X," a fictional but plausible therapeutic target. The imidazolidine-2,4,5-trione scaffold has been explored for its inhibitory activity against various enzymes, making this a relevant chemical space for our case study.[7][8] Before a compound like CFP-IT can be designated as a reference standard, it must be rigorously characterized to ensure its identity, purity, and stability. This initial qualification is non-negotiable and forms the foundation of a trustworthy assay.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This begins with the standard itself. A Certificate of Analysis (CoA) for a reference standard lot is essential and should include comprehensive data.

Table 1: Hypothetical Certificate of Analysis for CFP-IT Reference Standard

ParameterSpecificationResultMethod
Identity Conforms to structureConforms¹H-NMR, LC-MS
Purity ≥ 99.5%99.8%HPLC (210 nm)
Related Substances No single impurity > 0.1%Max impurity: 0.07%HPLC-MS
Volatiles ≤ 0.5%0.15%Thermogravimetric Analysis (TGA)
Lot Number RS-KX-2401A
Appearance White to off-white solidWhite solidVisual
Storage Store at 2-8°C, desiccated--
Retest Date 24 months from releaseJanuary 2028-

Causality Behind the Specifications:

  • Purity (≥ 99.5%): High purity is the most critical attribute. Impurities can possess their own biological activity, leading to an inaccurate assessment of the standard's potency and, by extension, all test compounds measured against it. The use of a well-characterized reference standard is essential for calculating the percentage of related substances in a sample.[9]

  • Identity Confirmation: Orthogonal methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous confirmation of the chemical structure, ensuring that the correct molecule is being used.

  • Lot-to-Lot Consistency: While this table shows a single lot, a robust reference standard program requires that when a new lot is introduced, it is formally "bridged" against the old lot to ensure assay performance does not shift or drift over time.[3][10]

Experimental Protocol: Standardizing the Kinase X Luminescence Assay

The following protocol details the use of CFP-IT to generate a reliable standard curve, which is then used to determine the relative potency of unknown test compounds. This workflow is designed to be self-validating by incorporating appropriate controls.

Step 1: Preparation of Stock and Working Solutions

Causality: Proper solution preparation is critical for accuracy. Using a single, verified stock solution to prepare both calibrators (the standard curve) and quality controls (QCs) is an accepted practice, provided the solution's stability and accuracy have been demonstrated.[3]

  • Primary Stock (10 mM): Accurately weigh 2.43 mg of CFP-IT (MW: 242.59 g/mol ) and dissolve in 1.00 mL of 100% DMSO. Mix thoroughly using a vortex mixer until fully dissolved. This stock should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.

  • Intermediate Stock (200 µM): Perform a 1:50 dilution of the 10 mM Primary Stock into 100% DMSO (e.g., 10 µL of 10 mM stock into 490 µL of DMSO).

  • Assay Working Stock (2 µM, in Assay Buffer): Dilute the 200 µM Intermediate Stock 1:100 in pre-warmed Kinase Assay Buffer (e.g., 5 µL of 200 µM stock into 495 µL of buffer). This is the highest concentration for the standard curve.

Step 2: Generating the Standard Curve
  • Plate Layout: Design the assay plate (e.g., a 384-well plate) to include the standard curve, maximum signal controls (0% inhibition, vehicle only), minimum signal controls (100% inhibition, high concentration of standard), and test compounds.

  • Serial Dilution: In a separate dilution plate, perform a 1:3 serial dilution of the 2 µM Assay Working Stock to create an 11-point standard curve. The final point should be a buffer/vehicle blank.

  • Dispensing: Transfer the serially diluted standards and controls to the final assay plate.

Step 3: Running the Kinase Assay
  • Enzyme Addition: Add Kinase X enzyme solution to all wells except the minimum signal (background) controls.

  • Incubation: Allow the compounds and enzyme to incubate for a specified period (e.g., 15 minutes at room temperature) to allow for binding.

  • Reaction Initiation: Add the ATP/substrate solution to all wells to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes at room temperature).

  • Signal Detection: Add the detection reagent (e.g., a luminescence-based reagent that measures remaining ATP). After a brief incubation, read the plate on a luminometer.

Workflow Visualization

G cluster_prep Step 1: Solution Preparation cluster_curve Step 2: Standard Curve Generation cluster_assay Step 3: Assay Execution cluster_analysis Step 4: Data Analysis weigh Weigh CFP-IT Solid stock_10mM Prepare 10 mM Stock (in DMSO) weigh->stock_10mM stock_200uM Prepare 200 µM Stock (in DMSO) stock_10mM->stock_200uM stock_2uM Prepare 2 µM Working Stock (in Assay Buffer) stock_200uM->stock_2uM serial_dil 11-point, 1:3 Serial Dilution stock_2uM->serial_dil plate_transfer Transfer to Assay Plate serial_dil->plate_transfer add_enzyme Add Kinase X Enzyme plate_transfer->add_enzyme add_atp Add ATP/Substrate Mix add_enzyme->add_atp add_detect Add Detection Reagent add_atp->add_detect read_plate Read Luminescence add_detect->read_plate fit_curve 4-Parameter Logistic Fit read_plate->fit_curve calc_ic50 Calculate Relative IC50 of Test Compounds fit_curve->calc_ic50

Caption: Workflow for Kinase X assay standardization using CFP-IT.

Data Analysis and Acceptance Criteria

The raw luminescence data is converted to percent inhibition relative to the high (0%) and low (100%) controls. The standard curve is then plotted (Inhibition vs. log[Concentration]) and fitted using a 4-parameter logistic (4PL) model. The quality of this curve determines the validity of the entire plate.

Table 2: Acceptance Criteria for CFP-IT Standard Curve

ParameterAcceptance CriterionRationale
R-squared (R²) > 0.990Ensures a good fit of the data to the 4PL model.
IC₅₀ Value Within ±2-fold of historical meanMonitors for shifts in assay performance over time. A consistent IC₅₀ indicates a stable assay.
Hill Slope 0.8 to 1.2A slope near 1.0 is typical for a 1:1 binding interaction and indicates clean inhibition pharmacology.
Signal-to-Background > 10Ensures a sufficient dynamic range for the assay to reliably detect inhibition.

Comparative Analysis: Alternative Standardization Approaches

While a highly characterized small molecule like CFP-IT represents a "gold standard" approach for many biochemical assays, other methods exist. The choice of standard depends on the assay type, the stage of drug development, and available resources.[9][11]

Table 3: Comparison of Reference Standard Alternatives for the Kinase X Assay

Standard TypeExampleProsConsBest For
Specific Small Molecule CFP-IT High purity, stable, chemically defined, high lot-to-lot consistency.Requires initial investment in synthesis and characterization.Routine screening, SAR studies, QC lot release testing.
Broad-Spectrum Inhibitor StaurosporineCommercially available, well-documented, useful for many kinase assays.Not specific to Kinase X; may not reflect the binding mode of selective inhibitors.Initial assay development, troubleshooting, positive control.
Recombinant Protein Kinase X (with defined activity units)Biologically relevant; can be used to define specific activity.Less stable, prone to lot-to-lot variability in activity, more expensive.Normalizing enzyme activity across batches, mechanistic studies.
Characterized Lysate Cell lysate with endogenous Kinase X activityRepresents a more complex, "native" biological matrix.Highly variable, difficult to source consistently, presence of interfering substances.Cell-based assays, target validation in a physiological context.
Decision Framework for Standard Selection

The selection of an appropriate standard is a critical decision in assay design. The following diagram illustrates a logical framework for this process.

G start Start: Need to Standardize Kinase X Assay q1 Is the assay for routine high-throughput screening (HTS)? start->q1 ans1_yes Use a Specific Small Molecule (e.g., CFP-IT) - High Purity & Consistency q1->ans1_yes Yes ans1_no Is this for initial assay development? q1->ans1_no No q2 q2 ans1_no->q2 ans2_yes Use a Broad-Spectrum Inhibitor (e.g., Staurosporine) - Readily Available Positive Control ans2_no Is the goal to normalize enzyme activity across lots? q3 q3 ans2_no->q3 ans3_yes Use a Recombinant Protein Standard - Defines Specific Activity ans3_no Is the context a complex cellular system? q4 q4 ans3_no->q4 ans4_yes Use a Characterized Lysate - Physiologically Relevant Matrix ans4_no Re-evaluate Assay Needs q2->ans2_yes Yes q2->ans2_no No q3->ans3_yes Yes q3->ans3_no No q4->ans4_yes Yes q4->ans4_no No

Caption: Decision tree for selecting an appropriate assay reference standard.

Conclusion: The Value of a Dedicated Reference Standard

Standardizing assays using a well-characterized, high-purity small molecule reference standard like 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione provides an unparalleled level of confidence and consistency in data generation. While other methods have their place, particularly in early development or specialized applications, the use of a dedicated chemical standard is the most robust strategy for routine screening and potency determination. It minimizes lot-to-lot variability, anchors the assay's performance over its entire lifecycle, and ensures that data generated across different experiments, sites, and times are directly comparable.[3] By investing in the proper characterization and implementation of a reference standard, research organizations can significantly enhance data integrity, accelerate decision-making, and build a more solid foundation for their drug discovery programs.

References

  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: The AAPS Journal URL: [Link]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Journal of Validation Technology URL: [Link]

  • Title: Reference Standards for Potency Assays Source: BEBPA URL: [Link]

  • Title: Validation of analytical methods Source: ResearchGate URL: [Link]

  • Title: Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Developing and Validating Assays for Small-Molecule Biomarkers Source: AAPS URL: [Link]

  • Title: Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances Source: National Pharmaceutical Regulatory Agency (NPRA) Malaysia URL: [Link]

  • Title: Unlocking Success: How Reference Standards Empower Small Biotech Companies Source: BioProcess International URL: [Link]

  • Title: 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes Source: Molecules URL: [Link]

  • Title: Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices Source: BioProcess International URL: [Link]

  • Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: ResearchGate URL: [Link]

  • Title: 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes Source: PubMed URL: [Link]

  • Title: Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 Source: MDPI URL: [Link]

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Safety Operating Guide

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

Executive Summary & Chemical Profiling

1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione (CAS: 1249751-76-5) [1] is a specialized halogenated heterocyclic compound utilized in advanced drug development and synthetic research[2]. Because its molecular architecture contains both chlorine and fluorine substituents on a phenyl ring, its end-of-life management requires rigorous adherence to halogenated organic waste protocols[3].

Improper disposal of halogenated compounds poses severe environmental and laboratory safety risks. If subjected to standard municipal incineration (which operates at lower temperatures), compounds containing carbon-halogen bonds can generate highly toxic byproducts, including hydrogen chloride (HCl), hydrogen fluoride (HF), and polychlorinated dibenzo-p-dioxins (PCDDs)[4]. Therefore, this compound must be strictly segregated and routed to specialized high-temperature incineration facilities equipped with caustic scrubbers[4].

Hazard Quantification & Operational Causality

To establish a safe handling baseline, the following table summarizes the physicochemical properties and the direct operational causality dictating its disposal parameters.

Property / HazardData / ClassificationOperational Causality for Disposal
Chemical Formula C9H4ClFN2O3The presence of F and Cl requires disposal via high-temperature rotary kiln incineration (>1000°C) to break stable C-F and C-Cl bonds[4].
Waste Classification Halogenated Organic SolidMust be strictly segregated from non-halogenated waste to prevent dangerous chemical incompatibilities and reduce exorbitant disposal costs[3].
GHS Hazard Profile Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of chemical fume hoods during transfer to prevent inhalation of irritating dust, alongside strict PPE requirements[5][6].
Physical State Solid (Powder/Crystalline)Requires primary containment in sealable plastic (e.g., HDPE) to prevent aerosolization and cross-contamination of the laboratory environment[7].

Waste Stream Decision Matrix

The following workflow illustrates the logical segregation of 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione based on its physical state at the time of disposal.

WasteDisposal Start 1-(4-Chloro-3-fluorophenyl) imidazolidine-2,4,5-trione Waste Generation Solid Pure Solid / Powder (Excess/Expired) Start->Solid Liquid Dissolved in Solvent (Reaction Mixture) Start->Liquid Consumables Contaminated PPE & Labware Start->Consumables SegSolid Halogenated Solid Waste Container Solid->SegSolid Transfer in fume hood SegLiquid Halogenated Liquid Waste Carboy Liquid->SegLiquid Do not mix with non-halogenated SegConsumables Solid Debris Waste Bag/Bin Consumables->SegConsumables Double-bag Labeling RCRA Labeling: "Halogenated Organic Waste" + GHS Pictograms SegSolid->Labeling SegLiquid->Labeling SegConsumables->Labeling Incineration High-Temperature Incineration (>1000°C) with Acid Gas Scrubbers Labeling->Incineration EHS Transfer

Figure 1: Decision matrix for segregating halogenated imidazolidine-2,4,5-trione waste.

Self-Validating Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess Inventory)

This protocol applies to the pure, unreacted powder form of the compound.

  • Environmental Control & PPE: Conduct all waste transfers inside a certified, operational chemical fume hood. Equip personnel with double nitrile gloves, safety goggles, and a standard laboratory coat[6][7].

    • Causality: The compound is a known respiratory and ocular irritant (STOT SE 3, Eye Irrit. 2A)[5]. The fume hood face velocity ensures that any aerosolized micro-particles are pulled away from the operator's breathing zone.

  • Primary Containment: Carefully transfer the solid into a clear, 4-mil polyethylene bag or a high-density polyethylene (HDPE) screw-top jar[7].

    • Causality: HDPE provides superior chemical resistance and acts as a moisture barrier, preventing the compound from degrading or reacting with ambient humidity.

  • Secondary Containment & Segregation: Place the sealed primary container into the laboratory's designated "Halogenated Solid Waste" accumulation bin[7]. Never mix this with non-halogenated organic solids or heavy metal waste[3].

  • Validation Check: Inspect the seal of the primary container. Invert the closed jar gently to ensure no powder escapes. Verify that the hazardous waste tag is completely filled out with the full chemical name (no abbreviations) and the accumulation start date[8].

Protocol B: Disposal of Liquid Solutions and Reaction Mixtures

When 1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione is dissolved in a solvent (e.g., dichloromethane, DMSO, or methanol), the entire volume becomes regulated halogenated waste[3].

  • Segregation at Source: Pour the solution into a designated 4-liter poly bottle or 5-gallon white plastic carboy specifically marked for "Halogenated Solvents"[3].

    • Causality: Even a trace amount of a halogenated solute dictates that the entire solvent matrix must be incinerated as halogenated waste. Mixing this into a non-halogenated carboy ruins the entire batch, drastically increasing institutional disposal costs[3].

  • Vapor-Tight Sealing: Immediately secure the threaded cap on the carboy after the transfer is complete.

    • Causality: Leaving waste funnels in open carboys violates EPA Resource Conservation and Recovery Act (RCRA) regulations and allows toxic volatile organic compounds (VOCs) to escape into the laboratory atmosphere[8].

  • Validation Check: Wipe the exterior of the carboy with a dry Kimwipe to check for spills. Ensure the volume does not exceed the 55-gallon laboratory satellite accumulation limit before requesting Environmental Health and Safety (EHS) pickup[8].

Protocol C: Decontamination of Labware and Consumables

Contaminated labware must be neutralized or properly segregated to prevent accidental exposure.

  • Glassware Decontamination: Triple-rinse any flasks or beakers that contained the compound using a minimal volume of a compatible solvent (e.g., acetone or methanol)[7].

    • Causality: Triple-rinsing quantitatively transfers residual chemical into the liquid waste phase, rendering the glassware safe for standard laboratory washing procedures.

  • Rinsate Management: Collect all rinsate from Step 1 and deposit it into the Halogenated Liquid Waste carboy[7].

  • Consumable Disposal: Place all contaminated weighing boats, filter papers, and the outer layer of your nitrile gloves into a sealed bag. Tag this bag as "Hazardous Waste - Halogenated Debris" and place it in the solid waste bin[3][7].

References

  • 88-1457-61 Enamine Compound 250mg CAS No:1249751-76-5 | AS ONE | [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | U.S. Environmental Protection Agency (EPA) | [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure | University of Illinois Division of Research Safety | [Link]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories | Temple University Campus Operations | [Link]

  • PubChem Compound Summary for CID 123196, 1-Methylimidazolidine-2,4,5-trione | National Center for Biotechnology Information (NCBI) |[Link]

  • Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase | ACS Medicinal Chemistry Letters | [Link]

Sources

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1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione
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1-(4-Chloro-3-fluorophenyl)imidazolidine-2,4,5-trione

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